Product packaging for (2-Bromo-4,6-dimethylphenoxy)acetic acid(Cat. No.:CAS No. 38206-98-3)

(2-Bromo-4,6-dimethylphenoxy)acetic acid

Cat. No.: B1330757
CAS No.: 38206-98-3
M. Wt: 259.1 g/mol
InChI Key: XISIDZGSQIHSIK-UHFFFAOYSA-N
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Description

(2-Bromo-4,6-dimethylphenoxy)acetic Acid ( 38206-98-3) is a high-purity chemical building block with the molecular formula C10H11BrO3 and a molecular weight of 259.10 . This compound belongs to the class of phenoxyacetic acids, which are structurally analogous to synthetic auxins, a group of plant growth regulators and herbicides . The presence of the bromine atom on the phenolic ring makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules via substitution reactions . It is recommended for research applications only. Researchers are advised to handle this compound with care, as it is labeled with the GHS pictogram for irritant . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO3 B1330757 (2-Bromo-4,6-dimethylphenoxy)acetic acid CAS No. 38206-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4,6-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISIDZGSQIHSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345085
Record name (2-Bromo-4,6-dimethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38206-98-3
Record name (2-Bromo-4,6-dimethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Bromo-4,6-dimethylphenoxy)acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2-Bromo-4,6-dimethylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of this compound, a compound of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry, pharmacology, and materials science.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.

PropertyValue
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]
CAS Number 38206-98-3[1]

Structural Information

The molecular structure of this compound is key to understanding its chemical reactivity and biological interactions. The logical relationship of its constituent atoms is depicted in the following diagram.

G cluster_phenyl Phenoxy Group cluster_acetic_acid Acetic Acid Moiety C1 C C2 C-Br C1->C2 O_ether O C1->O_ether C3 C C2->C3 C4 C-CH3 C3->C4 C5 C C4->C5 C6 C-CH3 C5->C6 C6->C1 CH2 CH2 O_ether->CH2 Ether Linkage C_acid C CH2->C_acid O_double O C_acid->O_double OH_acid OH C_acid->OH_acid

Caption: Molecular structure of this compound.

Experimental Considerations

When working with this compound, it is crucial to adhere to standard laboratory safety protocols. For accurate experimental results, the purity of the compound should be verified, and it should be stored under appropriate conditions to prevent degradation. For quantitative analysis, precise measurement of the compound's mass is essential, and the molecular weight provided in this guide should be used for all stoichiometric calculations.

This guide is intended for research use only and is not for diagnostic or therapeutic use.

References

An In-depth Technical Guide on the Physical Properties of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a synthetic organic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physical properties is crucial for its synthesis, purification, formulation, and application in drug development and other scientific endeavors. This technical guide provides a summary of the available physical data for this compound. Due to the limited availability of specific experimental data in public databases, this guide also furnishes detailed experimental protocols for the determination of key physical properties, including melting point, solubility, and pKa. These methodologies are intended to empower researchers to characterize this and similar novel compounds in the laboratory.

Core Physical and Chemical Data

While specific experimental data for this compound is not widely available in public literature and chemical databases, its fundamental molecular properties have been established. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [1]
CAS Number 38206-98-3[1]

The absence of readily available data for properties such as melting point, boiling point, and solubility underscores the importance of the experimental protocols detailed in the subsequent sections for any researcher working with this compound.

Predicted and General Spectral Characteristics

While specific spectra for this compound are not available, general principles of spectroscopy can be used to predict the expected features in its ¹H NMR, ¹³C NMR, IR, and mass spectra.

  • ¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons on the benzene ring, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo and dimethyl substituents.

  • ¹³C NMR Spectroscopy : The spectrum should display unique signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically 170-185 ppm). The aromatic carbons' chemical shifts will be affected by the substituents.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption should be observed around 1700-1725 cm⁻¹. The spectrum will also show C-O stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M+ peak will be observed, arising from the two common isotopes of bromine (⁷⁹Br and ⁸¹Br).[3][4] Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages.[5]

Experimental Protocols for Physical Property Determination

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Tube Packing: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount of the compound to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[6][7][8][9]

Below is a graphical representation of the workflow for melting point determination.

MeltingPointWorkflow Workflow for Melting Point Determination A Finely powder a dry sample of the compound B Pack the sample into a capillary tube (2-3 mm height) A->B C Place the capillary tube in a melting point apparatus B->C D Heat the sample slowly (1-2 °C/min) C->D E Observe the sample D->E F Record the temperature at the first sign of melting (T1) E->F G Record the temperature when the sample is fully melted (T2) F->G H The melting point range is T1 - T2 G->H

Workflow for Melting Point Determination
Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Mixing: The test tubes are agitated vigorously for a set period (e.g., 1-2 minutes).

  • Observation: The samples are visually inspected to determine if the compound has completely dissolved. Solubility can be qualitatively described as soluble, partially soluble, or insoluble.[5]

  • Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is a critical parameter in understanding its behavior in biological systems and in designing extraction and purification protocols.

Methodology (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[10][11][12]

Conclusion

While specific, publicly available experimental data on the physical properties of this compound is limited, this guide provides the foundational molecular information and, more importantly, detailed experimental protocols for its characterization. The provided methodologies for determining melting point, solubility, and pKa are robust and widely applicable in chemical research. By following these protocols, researchers can generate the necessary data to support the synthesis, purification, and application of this and other novel compounds in their work. The predicted spectral characteristics also offer a valuable reference for the structural elucidation of this molecule.

References

An In-depth Technical Guide on (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromo-4,6-dimethylphenoxy)acetic acid, a molecule of interest in chemical research and potential drug development. This document details its chemical structure, synthesis, and physicochemical properties, presenting available data in a structured format to facilitate research and development efforts.

Chemical Structure and Identification

This compound, identified by the CAS Number 38206-98-3, possesses a well-defined chemical structure. The molecule consists of a phenoxyacetic acid core, substituted with a bromine atom at the 2-position and two methyl groups at the 4- and 6-positions of the phenyl ring.

Molecular Formula: C₁₀H₁₁BrO₃[][2]

Molecular Weight: 259.10 g/mol [][2]

The structural arrangement of the substituents on the aromatic ring is crucial for its chemical reactivity and potential biological activity.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[][2]
Molecular Weight 259.10 g/mol [][2]
CAS Number 38206-98-3[][2]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; Soluble in organic solvents (predicted)-

Synthesis

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by the corresponding phenoxide.

Synthetic Pathway

The synthesis would proceed in two main steps:

  • Formation of the Phenoxide: 2-Bromo-4,6-dimethylphenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group and form the sodium or potassium 2-bromo-4,6-dimethylphenoxide.

  • Williamson Ether Synthesis: The resulting phenoxide is then reacted with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, or its corresponding ester (e.g., ethyl bromoacetate). Subsequent acidification of the reaction mixture yields the desired this compound.

Synthesis_Pathway 2-Bromo-4,6-dimethylphenol 2-Bromo-4,6-dimethylphenol Sodium 2-Bromo-4,6-dimethylphenoxide Sodium 2-Bromo-4,6-dimethylphenoxide 2-Bromo-4,6-dimethylphenol->Sodium 2-Bromo-4,6-dimethylphenoxide + NaOH This compound sodium salt This compound sodium salt Sodium 2-Bromo-4,6-dimethylphenoxide->this compound sodium salt + ClCH₂COOH This compound This compound This compound sodium salt->this compound + HCl (aq) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 2-Bromo-4,6-dimethylphenol and NaOH in solvent B Add Chloroacetic Acid A->B C Reflux for 2-4 hours B->C D Cool and remove solvent C->D E Acidify with HCl D->E F Filter to isolate crude product E->F G Recrystallize from Ethanol/Water F->G H Dry to obtain pure product G->H

References

Physicochemical Properties and Expected Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for this compound. This guide, therefore, provides a comprehensive framework based on the known properties of structurally similar compounds, such as other phenoxyacetic acid derivatives. The experimental protocols detailed herein are established, standardized methods applicable for the determination of solubility for crystalline organic acids. This document is intended for researchers, scientists, and drug development professionals.

This compound is a substituted phenoxyacetic acid. The presence of the carboxylic acid group suggests some degree of solubility in polar solvents, particularly those capable of hydrogen bonding. However, the aromatic ring, the bromo substituent, and the two methyl groups contribute to its lipophilic character, which will influence its solubility in non-polar organic solvents. While quantitative data is not available, a qualitative solubility profile can be anticipated based on the behavior of similar aromatic carboxylic acids.

Table 1: Anticipated Qualitative Solubility of this compound

SolventSolvent TypeExpected Qualitative SolubilityRationale
WaterPolar ProticSparingly soluble to InsolubleThe polar carboxylic acid group is countered by the large, non-polar bromo-dimethylphenyl group.
Methanol / EthanolPolar ProticSolubleAlcohols are effective at solvating both the polar carboxylic acid head and the non-polar aromatic ring.
AcetonePolar AproticSolubleGood general solvent for many organic compounds.
DichloromethaneNon-polarModerately SolubleThe lipophilic character of the molecule suggests some solubility.
Diethyl EtherPolar AproticSolubleOften a good solvent for carboxylic acids.
TolueneNon-polarSparingly SolubleSolubility is expected to be limited due to the polarity of the carboxylic acid group.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a powerful solvent for a wide range of organic compounds.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method.[1] This method involves creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved solid.

Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the solubility of a crystalline organic acid in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been reached.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification: Determine the concentration of the solute in the filtrate using a suitable analytical method.

Quantification Methods

a) Gravimetric Analysis: This is a straightforward method for determining concentration.[2][3][4]

  • Accurately weigh a portion of the clear filtrate.

  • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the dried solute is achieved.

  • The solubility can be calculated as the mass of the dried solute per volume or mass of the solvent.

b) UV-Vis Spectroscopy: This method is suitable for aromatic compounds that exhibit UV absorbance.[5][6]

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan a range of UV wavelengths to find the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.

  • Measure Sample Absorbance: Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Concentration: Use the absorbance of the sample and the calibration curve to determine the concentration of the saturated solution.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_workflow Experimental Workflow for Solubility Determination prep Preparation: Add excess solid to vial solvent Solvent Addition: Add known volume of solvent prep->solvent equilibration Equilibration: Shake at constant temperature (24-72h) solvent->equilibration sedimentation Sedimentation: Let stand to allow solid to settle (>24h) equilibration->sedimentation sampling Sampling & Filtration: Withdraw supernatant and filter (0.22 µm filter) sedimentation->sampling quantification Quantification: Determine concentration (Gravimetric, UV-Vis, etc.) sampling->quantification result Solubility Data quantification->result

Caption: A flowchart of the experimental workflow for determining solubility.

Relevant Signaling Pathway

Phenoxyacetic acid derivatives are widely known to function as synthetic auxins, a class of herbicides.[7][8] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[9] The following diagram illustrates a simplified auxin signaling pathway that is targeted by such compounds.

G cluster_pathway Simplified Auxin Signaling Pathway auxin This compound (Synthetic Auxin) receptor TIR1/AFB Receptor Complex auxin->receptor binds to aux_iaa Aux/IAA Repressor Proteins receptor->aux_iaa recruits ubiquitination Ubiquitination & Degradation of Aux/IAA aux_iaa->ubiquitination leads to arf Auxin Response Factors (ARFs) gene_expression Transcription of Auxin-Responsive Genes arf->gene_expression activates ubiquitination->arf releases inhibition of response Physiological Response: Uncontrolled Growth, Epinasty, etc. gene_expression->response results in

Caption: Simplified signaling pathway for synthetic auxins like phenoxyacetic acids.

References

Navigating the Unknown: A Technical Safety and Handling Guide for (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive and officially verified Safety Data Sheet (SDS) and detailed toxicological data for (2-Bromo-4,6-dimethylphenoxy)acetic acid (CAS No. 38206-98-3) are not publicly available. This compound is intended for research use only.[1] In the absence of specific data, this guide is formulated based on established best practices for handling novel or uncharacterized chemical compounds.[2][3] The primary principle is to treat this substance as potentially hazardous until sufficient data becomes available.[2][3]

Compound Identification and Assumed Hazards

This compound is a halogenated aromatic carboxylic acid derivative. While specific data is unavailable, an analysis of its structural motifs suggests potential hazards that must be considered. The presence of a bromo-aromatic group and a carboxylic acid functional group indicates that the compound could be corrosive, an irritant, and potentially toxic if ingested, inhaled, or absorbed through the skin.

Physicochemical Properties:

Property Value Source
CAS Number 38206-98-3 [1][4]
Molecular Formula C₁₀H₁₁BrO₃ [1][4]

| Molecular Weight | 259.10 g/mol |[1][4] |

Prudent Laboratory Practices and Risk Mitigation

Given the unknown toxicological profile, a thorough risk assessment is mandatory before any handling of this compound.[5][6] The core of this assessment is to minimize all potential routes of exposure—inhalation, dermal, ocular, and ingestion.

Engineering Controls

Engineering controls are the first and most effective line of defense in preventing exposure.[2]

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.[3]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Administrative Controls

These are work practices designed to reduce the risk of exposure.[2]

  • Restricted Access: Only trained and authorized personnel should have access to the compound.

  • Minimization: Use the smallest quantity of the compound necessary for the experiment.

  • Designated Area: Establish a designated area within the laboratory for the handling and storage of this compound.[3]

  • Labeling: All containers must be clearly labeled with the compound name, CAS number, and a statement indicating that the hazards are not fully known.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is crucial as the final barrier against exposure. The following table outlines the recommended PPE for handling this compound.

OperationRecommended PPE
Storage and Transport - Laboratory Coat- Safety Glasses- Nitrile Gloves
Weighing and Aliquoting (in a fume hood) - Laboratory Coat- Chemical Splash Goggles- Face Shield (recommended)- Double-gloving with Nitrile Gloves- Respiratory Protection (if there is a risk of aerosolization)
Experimental Use (in a fume hood) - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves

Experimental Protocols: Handling and Storage

General Handling Workflow

The following diagram illustrates a prudent workflow for handling a research chemical with unknown hazards.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Designated Work Area in Fume Hood Gather_PPE->Prepare_Work_Area Retrieve_Compound Retrieve Compound from Storage Prepare_Work_Area->Retrieve_Compound Weigh_Aliquot Weigh or Aliquot Compound Retrieve_Compound->Weigh_Aliquot Conduct_Experiment Conduct Experiment Weigh_Aliquot->Conduct_Experiment Decontaminate Decontaminate Work Surfaces Conduct_Experiment->Decontaminate Segregate_Waste Segregate and Label Hazardous Waste Decontaminate->Segregate_Waste Return_Storage Return Compound to Secure Storage Segregate_Waste->Return_Storage Remove_PPE Remove PPE Correctly Return_Storage->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Workflow for Handling this compound
Storage

  • Store in a tightly sealed, clearly labeled container.[3]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Store in secondary containment to prevent spills.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[7]
Spill Response

The response to a spill should be dictated by its size and location.

G cluster_major Major Spill cluster_minor Minor Spill Spill Spill Occurs Size Is the spill large or outside of a fume hood? Spill->Size Evacuate Evacuate the immediate area Size->Evacuate Yes Contain Contain the spill with absorbent material Size->Contain No Alert Alert colleagues and EH&S Evacuate->Alert Secure Secure the area to prevent entry Alert->Secure Await Await response from trained personnel Secure->Await Neutralize Neutralize if appropriate (use caution) Contain->Neutralize Collect Collect residue into a sealed container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

Decision Tree for Spill Response

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[2]

  • Collect all waste in a designated, sealed, and clearly labeled container.

  • Dispose of the waste in accordance with institutional, local, and national regulations.

Conclusion

The safe handling of this compound requires a cautious and proactive approach due to the lack of specific safety data. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following established protocols for handling, storage, and disposal, researchers can minimize potential risks. It is imperative to seek further information from the supplier and to conduct a thorough hazard assessment before use.

References

Unraveling the Molecular Gambit: A Technical Guide to the Mechanism of Action of (2-Bromo-4,6-dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a synthetic auxin herbicide belonging to the phenoxyacetic acid class of compounds. While specific quantitative data for this particular molecule is not extensively available in public literature, its mechanism of action can be confidently inferred from the well-established activities of structurally related and commercially significant analogues such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). This guide elucidates the core mechanism, focusing on the molecular interactions with the auxin signaling pathway, which leads to uncontrolled growth and ultimately, the death of susceptible plant species. The information presented herein is synthesized from extensive research on the broader class of phenoxyacetic acid herbicides.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary mechanism of action of this compound is to function as a persistent mimic of the natural plant hormone indole-3-acetic acid (IAA). By masquerading as IAA, it overwhelms the plant's natural hormonal regulation, leading to a cascade of physiological disruptions. The central molecular event is the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are the substrate-recognition components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

This binding event stabilizes the interaction between the TIR1/AFB receptor and the Aux/IAA family of transcriptional repressor proteins. The formation of this co-receptor complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The elimination of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then modulate the expression of a wide array of auxin-responsive genes. The sustained and unregulated activation of these genes results in aberrant and uncontrolled plant growth, manifesting as epinasty, tissue swelling, and eventual necrosis.

Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms Co-receptor with SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Targets for Ubiquitination ARE Auxin Response Element (Promoter) ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Lethality Gene_Expression->Uncontrolled_Growth

Caption: The auxin signaling pathway disrupted by this compound.

Quantitative Data on Related Phenoxyacetic Acid Herbicides

CompoundTarget SpeciesEndpointValue (µM)
2,4-Dichlorophenoxyacetic Acid (2,4-D)Arabidopsis thalianaRoot Elongation IC501.0
2,4-Dichlorophenoxyacetic Acid (2,4-D)Lemna minorGrowth Inhibition EC506.62

Note: The herbicidal efficacy is dependent on the plant species and the experimental conditions.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the auxin-like activity of phenoxyacetic acid derivatives.

Root Elongation Assay (e.g., in Arabidopsis thaliana)

This assay is a standard method to quantify the inhibitory effect of auxinic compounds on plant growth.

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) using a 70% ethanol solution followed by a bleach solution. Rinse thoroughly with sterile water. Plate the seeds on Murashige and Skoog (MS) agar medium in Petri dishes.

  • Stratification and Germination: Cold-treat (stratify) the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at approximately 22°C.

  • Treatment Application: After a set period of growth (e.g., 4-5 days), transfer seedlings of uniform size to new MS agar plates containing a range of concentrations of this compound (dissolved in a suitable solvent like DMSO and then diluted in the medium). A solvent control plate should be included.

  • Growth Measurement: Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar. After a further period of growth (e.g., 3-5 days), scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of root growth).

In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

This biophysical technique can be used to measure the binding affinity of the compound to the auxin receptor.

  • Protein Expression and Purification: Express and purify the TIR1 or a relevant AFB protein, often in complex with a component of the SCF complex like ASK1, using a suitable expression system (e.g., insect or bacterial cells).

  • Chip Preparation: Immobilize the purified receptor protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Prepare a series of dilutions of this compound in a suitable running buffer. In the presence of a specific Aux/IAA peptide (containing the degron motif), inject the compound solutions over the sensor chip surface.

  • Data Acquisition and Analysis: Measure the change in the SPR signal (in response units, RU) over time to monitor the association and dissociation of the compound. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Workflow Diagram

Experimental_Workflow cluster_protocol1 Root Elongation Assay cluster_protocol2 In Vitro Binding Assay (SPR) P1_Step1 Seed Sterilization & Plating P1_Step2 Stratification & Germination P1_Step1->P1_Step2 P1_Step3 Transfer to Treatment Plates P1_Step2->P1_Step3 P1_Step4 Growth & Measurement P1_Step3->P1_Step4 P1_Step5 Data Analysis (IC50) P1_Step4->P1_Step5 P2_Step1 Protein Expression & Purification P2_Step2 Chip Immobilization P2_Step1->P2_Step2 P2_Step3 Compound Injection P2_Step2->P2_Step3 P2_Step4 Data Acquisition P2_Step3->P2_Step4 P2_Step5 Data Analysis (KD) P2_Step4->P2_Step5

Caption: Generalized experimental workflows for assessing auxin-like activity.

Structure-Activity Relationship (SAR)

The herbicidal activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. For auxin-like activity, an acidic side chain (acetic acid) is crucial. The substituents on the aromatic ring, such as the bromo and methyl groups in this compound, influence the molecule's steric and electronic properties. These properties, in turn, affect its binding affinity to the TIR1/AFB receptor pocket and its metabolic stability within the plant. The specific substitution pattern of this compound is predicted to confer a high degree of auxin activity, similar to other halogenated and methylated phenoxyacetic acids.

Conclusion

This compound almost certainly exerts its herbicidal effects by acting as a synthetic auxin. It is anticipated to bind to the TIR1/AFB auxin co-receptor complex, promoting the degradation of Aux/IAA transcriptional repressors and leading to the uncontrolled expression of auxin-responsive genes. This disruption of hormonal homeostasis results in catastrophic developmental abnormalities and the death of susceptible plants. While direct experimental data for this specific compound is sparse, the well-documented mechanism of action of its close chemical relatives provides a robust framework for understanding its biological activity. Further research is warranted to quantify the specific binding affinities and herbicidal efficacy of this compound to fully characterize its molecular profile.

(2-Bromo-4,6-dimethylphenoxy)acetic Acid: A Technical Overview of a Novel Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Bromo-4,6-dimethylphenoxy)acetic acid, a synthetic organic compound with potential biological activities. Due to the limited availability of direct research on this specific molecule, this document summarizes its known chemical properties and presents a hypothesized biological context based on its structural similarity to the well-characterized class of phenoxyacetic acid derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in exploring the potential of this and related compounds.

Introduction

This compound is a halogenated derivative of phenoxyacetic acid. The core structure, consisting of a phenyl ring linked to a carboxylic acid via an ether bond, is a common scaffold in biologically active molecules. The addition of a bromine atom and two methyl groups to the phenyl ring is expected to significantly influence its physicochemical properties and, consequently, its interaction with biological systems. While empirical data on the biological effects of this specific compound are not currently available in peer-reviewed literature, its structural analogy to synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a strong basis for hypothesizing its potential mechanism of action.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 38206-98-3
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Appearance No Data Available
Melting Point No Data Available
Boiling Point No Data Available
Solubility No Data Available
pKa No Data Available

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not published, a general and plausible synthetic route can be derived from established methods for preparing phenoxyacetic acids. The most common approach is the Williamson ether synthesis.

General Synthetic Workflow

The synthesis would likely involve the reaction of 2-bromo-4,6-dimethylphenol with a haloacetic acid (such as chloroacetic acid or bromoacetic acid) in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromo_4_6_dimethylphenol 2-Bromo-4,6-dimethylphenol Reaction_Mixture Reaction Mixture 2_Bromo_4_6_dimethylphenol->Reaction_Mixture Haloacetic_acid Haloacetic Acid (e.g., Chloroacetic Acid) Haloacetic_acid->Reaction_Mixture Base Base (e.g., NaOH, KOH) Base->Reaction_Mixture Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Acidification Acidification (e.g., HCl) Reaction_Mixture->Acidification Purification Purification (e.g., Recrystallization) Acidification->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (General)

Disclaimer: This is a generalized protocol and has not been optimized for this compound. Appropriate safety precautions must be taken.

  • Deprotonation of Phenol: To a solution of 2-bromo-4,6-dimethylphenol in a suitable solvent (e.g., water or ethanol), add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt.

  • Nucleophilic Substitution: To the phenoxide solution, add a haloacetic acid (e.g., chloroacetic acid). The reaction mixture is then heated to reflux for several hours to facilitate the nucleophilic substitution, forming the sodium or potassium salt of the desired product.

  • Acidification: After cooling the reaction mixture, it is acidified with a strong mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. This protonates the carboxylate, leading to the precipitation of the crude this compound.

  • Isolation and Purification: The precipitate is collected by vacuum filtration and washed with cold water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield the pure compound.

Biological Activity (Hypothesized)

There is currently no published data on the biological activity of this compound. However, based on its structural similarity to phenoxyacetic acid herbicides, it is plausible that it may act as a synthetic auxin.

Hypothesized Mechanism of Action: Synthetic Auxin

Phenoxyacetic acids are known to mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2] At supraoptimal concentrations, these synthetic auxins disrupt normal plant growth and development, leading to uncontrolled cell division and elongation, and ultimately, cell death in susceptible plants.[3]

The proposed molecular mechanism involves the binding of the synthetic auxin to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[4] This binding event promotes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.[5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[4] The degradation of these repressors allows for the expression of auxin-responsive genes, which, at high levels, leads to the phytotoxic effects characteristic of these herbicides.[6][7]

Compound This compound (Hypothesized Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Compound->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription Uncontrolled_Growth Uncontrolled Cell Growth & Division Auxin_Response_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Hypothesized signaling pathway for this compound.

Potential Therapeutic or Other Biological Activities

While the primary hypothesis points towards herbicidal activity, the phenoxyacetic acid scaffold is also present in some therapeutic agents. Therefore, other potential biological activities cannot be ruled out without experimental evidence.

Quantitative Data

There is no quantitative data available in the public domain regarding the biological activity of this compound.

In Vitro Activity
Assay TypeTargetMetric (e.g., IC₅₀, EC₅₀)Value
No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
In Vivo Activity
Animal ModelDosing RegimenEfficacy MetricResult
No Data AvailableNo Data AvailableNo Data AvailableNo Data Available
Pharmacokinetic Parameters
ParameterValue
Absorption No Data Available
Distribution No Data Available
Metabolism No Data Available
Excretion No Data Available

Experimental Protocols for Biological Evaluation

As no biological studies have been published for this compound, there are no specific experimental protocols to cite. However, for researchers interested in investigating its potential auxin-like activity, the following standard assays would be appropriate starting points.

Seed Germination and Root Elongation Assay

This is a fundamental assay to assess the phytotoxicity of a compound. Seeds of a model plant (e.g., Arabidopsis thaliana or cress) would be germinated on media containing various concentrations of this compound. Inhibition of root growth and other developmental abnormalities would be quantified.

Auxin Receptor Binding Assay

A competitive binding assay using purified TIR1/AFB receptors could determine if the compound directly interacts with these proteins. This would typically involve using a labeled known auxin (e.g., radiolabeled IAA) and measuring its displacement by the test compound.

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) or RNA sequencing could be used to measure the expression levels of known auxin-responsive genes in plant tissues treated with the compound. An upregulation of these genes would provide evidence for an auxin-like mechanism of action.

Conclusion and Future Directions

This compound is a molecule with a chemical structure that suggests potential biological activity, most plausibly as a synthetic auxin. This technical guide has provided its known chemical properties and a hypothesized mechanism of action based on its structural similarity to phenoxyacetic acid herbicides. At present, there is a clear lack of empirical data on the biological effects of this compound.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activity. Initial screening for herbicidal effects, followed by more detailed mechanistic studies as outlined in this guide, would be a logical progression. Such research would not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the phenoxyacetic acid class of compounds.

References

Potential Research Applications of (2-Bromo-4,6-dimethylphenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities and research applications of (2-Bromo-4,6-dimethylphenoxy)acetic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential research uses based on the well-documented activities of structurally related phenoxyacetic acid derivatives. The information presented herein is intended to serve as a foundation for future investigation into this specific molecule.

Introduction

This compound is a substituted phenoxyacetic acid with a chemical structure that suggests potential for biological activity. The core phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry and agrochemistry, known to interact with a variety of biological targets. The presence of a bromine atom and two methyl groups on the phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. Based on the activities of analogous compounds, potential research avenues for this compound include its investigation as an anti-inflammatory, anti-cancer, anti-diabetic, and anti-mycobacterial agent.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 38206-98-3[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.10 g/mol [1]

Potential Research Areas and Supporting Data from Related Compounds

The following sections outline potential areas of research for this compound, supported by data from structurally similar compounds.

Anti-Inflammatory Activity

Phenoxyacetic acid derivatives have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of enzymes or signaling pathways involved in the inflammatory response.

Quantitative Data from Related Phenoxyacetic Acid Derivatives:

CompoundBiological Target/AssayIC₅₀ / ActivityReference
Pyrazoline-phenoxyacetic acid derivative 6aCOX-2 Inhibition0.03 µM[2]
Pyrazoline-phenoxyacetic acid derivative 6cCOX-2 Inhibition0.03 µM[2]
Anti-Cancer Activity

Several studies have investigated the potential of phenoxyacetic acid derivatives as anti-cancer agents. The proposed mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells.[3]

Quantitative Data from Related Phenoxyacetic Acid Derivatives:

CompoundCell LineIC₅₀Reference
Pyridazine hydrazide appended phenoxy acetic acidHepG2 (Liver Cancer)6.9 µM[3]
2-amino benzamide derivativeHepG2 (Liver Cancer)3.84 ± 0.54 μM[3]
Anti-Diabetic Activity

Certain phenoxyacetic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment due to its role in glucose-stimulated insulin secretion.[4]

Quantitative Data from a Related Phenoxyacetic Acid Derivative:

CompoundBiological Target/AssayEC₅₀ / ActivityReference
Phenoxyacetic acid derivative 16FFA1 Agonist Activity43.6 nM[4]
Anti-Mycobacterial Activity

The phenoxyacetic acid scaffold has also been utilized in the development of anti-mycobacterial agents.[5]

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the synthesis and biological evaluation of related phenoxyacetic acid derivatives. These can serve as a starting point for the investigation of this compound.

General Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis, a common method for preparing phenoxyacetic acids.

Materials:

  • 2-Bromo-4,6-dimethylphenol

  • Ethyl bromoacetate or chloroacetic acid[6]

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., acetone, ethanol, water)[6]

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 2-Bromo-4,6-dimethylphenol in the chosen solvent.

  • Add the base to the solution and stir to form the corresponding phenoxide.

  • Add ethyl bromoacetate or chloroacetic acid dropwise to the reaction mixture.[6]

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • If an ester was used, hydrolyze it by adding a solution of sodium hydroxide and stirring at room temperature or with gentle heating.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

In Vitro Anti-Inflammatory Assay (COX-2 Inhibition Assay)

This protocol describes a method to assess the inhibitory activity of the compound against the COX-2 enzyme.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • A suitable buffer (e.g., Tris-HCl)

  • A detection reagent for prostaglandin E2 (PGE2) (e.g., EIA kit)

  • A positive control (e.g., celecoxib)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the COX-2 enzyme, the buffer, and various concentrations of the test compound or the positive control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Anti-Cancer Assay (MTT Assay)

This protocol outlines a method to evaluate the cytotoxic effects of the compound on a cancer cell line.

Materials:

  • This compound

  • A cancer cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • A positive control (e.g., doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the positive control for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations

Potential Synthetic Pathway

Synthesis_Workflow Phenol 2-Bromo-4,6-dimethylphenol Phenoxide Sodium 2-bromo-4,6-dimethylphenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Ester Ethyl (2-bromo-4,6-dimethylphenoxy)acetate Phenoxide->Ester Williamson Ether Synthesis Reagent Ethyl bromoacetate Reagent->Ester Hydrolysis Hydrolysis (NaOH, H₂O) Product This compound Ester->Product Saponification Acidification Acidification (HCl) Hydrolysis->Product Acidification->Product

Caption: Generalized synthetic workflow for this compound.

Potential Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Metabolism Inflammation Inflammation PGs->Inflammation Promotes Compound This compound (Hypothesized) Compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by the target compound.

General Workflow for In Vitro Biological Evaluation

Biological_Evaluation_Workflow cluster_prep Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Compound Synthesize and Purify This compound Stock Prepare Stock Solutions Compound->Stock AntiInflammatory Anti-Inflammatory Assays (e.g., COX-2 inhibition) Stock->AntiInflammatory AntiCancer Anti-Cancer Assays (e.g., MTT on cell lines) Stock->AntiCancer AntiDiabetic Anti-Diabetic Assays (e.g., FFA1 agonism) Stock->AntiDiabetic IC50 Determine IC₅₀/EC₅₀ Values AntiInflammatory->IC50 AntiCancer->IC50 AntiDiabetic->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR

Caption: A general workflow for the initial biological evaluation of the target compound.

Conclusion

While direct evidence for the research applications of this compound is currently lacking, the extensive body of research on structurally related phenoxyacetic acid derivatives provides a strong rationale for its investigation in several key therapeutic areas. This guide offers a framework for initiating such research, including potential biological targets, supportive data from analogous compounds, and generalized experimental protocols. Further studies are warranted to elucidate the specific biological profile of this compound and determine its potential as a lead compound in drug discovery and development.

References

The Dawn of a New Era in Selective Weed Control: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of phenoxyacetic acid and its derivatives marks a pivotal moment in agricultural science and chemical biology. This in-depth technical guide explores the seminal discovery of this class of compounds, their historical development into the first selective herbicides, and their broader applications, providing detailed experimental protocols, quantitative data, and a molecular look at their mechanism of action.

The Genesis of a Molecule: The Discovery and Synthesis of Phenoxyacetic Acid

Phenoxyacetic acid (PAA) itself is not herbicidally active but serves as the foundational scaffold for a vast array of biologically active derivatives.[1] Its first reported synthesis dates back to 1880.[1] The most common and historically significant method for its preparation is the Williamson ether synthesis, a robust and versatile reaction in organic chemistry.

The Williamson Ether Synthesis: A Cornerstone Reaction

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide ion (in this case, a phenoxide) displaces a halide from an alkyl halide to form an ether.[2][3]

Reaction Mechanism:

  • Deprotonation of Phenol: Phenol is treated with a strong base, such as sodium hydroxide (NaOH), to form the sodium phenoxide salt. The phenoxide ion is a potent nucleophile.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of chloroacetic acid (or its salt), displacing the chloride ion and forming the ether linkage.

The overall reaction is as follows:

C₆H₅OH + NaOH → C₆H₅ONa + H₂O C₆H₅ONa + ClCH₂COOH → C₆H₅OCH₂COONa + NaCl C₆H₅OCH₂COONa + HCl → C₆H₅OCH₂COOH + NaCl

Williamson_Ether_Synthesis

The Herbicide Revolution: Chlorinated Phenoxyacetic Acid Derivatives

The true impact of phenoxyacetic acid chemistry was realized during World War II with the discovery of its chlorinated derivatives, which ushered in the era of selective herbicides. These compounds could control broadleaf weeds in cereal crops without harming the crops themselves.[4][5]

2,4-Dichlorophenoxyacetic Acid (2,4-D): The First Selective Herbicide

Discovered during World War II and commercially released in 1946, 2,4-D was the first successful selective herbicide, revolutionizing agriculture.[4][6] It is synthesized by the reaction of 2,4-dichlorophenol with chloroacetic acid.

MCPA (2-methyl-4-chlorophenoxyacetic acid)

Developed around the same time as 2,4-D, MCPA is another widely used phenoxy herbicide. It is synthesized from 2-methyl-4-chlorophenol and chloroacetic acid.[7]

Experimental Protocols: Synthesizing the Pillars of Modern Herbicides

The following are detailed experimental protocols for the synthesis of key phenoxyacetic acid derivatives, compiled from various historical and patented methods.

Synthesis of Phenoxyacetic Acid

This protocol is based on the Williamson ether synthesis.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol (optional, as a solvent)

Procedure:

  • In a reaction vessel, dissolve 45 mmol of sodium hydroxide in a mixture of 15 mL of deionized water and 5 mL of ethanol with stirring at room temperature.[8]

  • Slowly add 45 mmol of phenol to the solution and continue stirring for 20 minutes to form sodium phenoxide.[8]

  • In a separate beaker, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice-water bath.[8] Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.[8]

  • Add the sodium chloroacetate solution to the sodium phenoxide solution.[8]

  • Reflux the mixture at 102°C for 5 hours.[8]

  • After cooling to room temperature, acidify the mixture to a pH of 1-2 with 2.0 mol·L⁻¹ HCl to precipitate the phenoxyacetic acid.[8]

  • Filter the white precipitate, wash it three times with dilute hydrochloric acid, and dry at 60°C.[8]

  • For purification, the crude product can be dispersed in 100 mL of heated deionized water, the pH adjusted to 8.0 with a saturated potassium carbonate solution, and filtered. The filtrate is then acidified again with 2.0 mol·L⁻¹ HCl to precipitate the purified phenoxyacetic acid. The product is then filtered, washed, and dried.[8]

Phenoxyacetic_Acid_Synthesis_Workflow

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol involves the condensation of 2,4-dichlorophenol with chloroacetic acid.

Materials:

  • 2,4-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Prepare a solution of sodium 2,4-dichlorophenoxide by reacting 2,4-dichlorophenol with an equimolar amount of sodium hydroxide in water.[9]

  • Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with an equimolar amount of sodium hydroxide in water.[9]

  • In a reaction vessel, heat the sodium 2,4-dichlorophenoxide solution to approximately 100°C.[9]

  • Slowly add the sodium chloroacetate solution to the heated phenoxide solution.[9]

  • Maintain the reaction mixture at this temperature for a sufficient time to ensure complete reaction, while controlling the pH between 9 and 11.[9]

  • After the condensation is complete, cool the reaction mixture to allow the sodium salt of 2,4-D to precipitate.[9]

  • Filter the sodium 2,4-D salt and then acidify it with a strong acid, such as HCl, to precipitate the free acid form of 2,4-D.

  • Filter, wash, and dry the final product.

Synthesis of 2-Methyl-4-chlorophenoxyacetic acid (MCPA)

This protocol describes the synthesis of MCPA by catalytic chlorination of 2-methylphenoxyacetic acid.

Materials:

  • 2-Methylphenoxyacetic acid (MPA)

  • Chlorine (Cl₂)

  • Imidazole ionic liquid (as catalyst)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Dissolve o-methylphenoxyacetic acid (MPA) in a suitable organic solvent such as 1,2-dichloroethane.[10]

  • Add a catalytic amount of an imidazole ionic liquid.[10]

  • Introduce chlorine gas into the reaction mixture at a temperature between 30-70°C.[10]

  • Continue the reaction for 3-7 hours, monitoring the disappearance of the starting material.[10]

  • Once the reaction is complete, cool the mixture to 0-5°C to precipitate the product.[10]

  • Filter the solid product, which is 2-methyl-4-chlorophenoxyacetic acid (MCPA).[10]

Quantitative Data: Physicochemical Properties and Herbicidal Activity

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

Table 1: Physicochemical Properties of Key Phenoxyacetic Acid Herbicides

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)pKa
Phenoxyacetic AcidC₈H₈O₃152.1598-1003.17
2,4-DC₈H₆Cl₂O₃221.041382.73
MCPAC₉H₉ClO₃200.62114-1183.07
2,4,5-TC₈H₅Cl₃O₃255.49154-1582.88

Source: Compiled from various sources, including[11][12]

Table 2: Comparative Herbicidal Activity (IC₅₀ values) of Novel Phenoxyacetate Derivatives

CompoundTarget WeedIC₅₀ (mmol L⁻¹) - Root GrowthIC₅₀ (mmol L⁻¹) - Shoot Growth
6bBrassica campestris~0.0002~0.0002
6cBrassica campestris~0.0002~0.0002
6cRice0.000085-

Source:[13] Note: Compounds 6b and 6c are novel longifolene-derived ammonium phenoxyacetates.

Mechanism of Action: Mimicking a Plant's Own Growth Signals

Phenoxy herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4][14] At herbicidal concentrations, these synthetic auxins overload the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, and ultimately, death of susceptible broadleaf plants.[14][15]

The key steps in the auxin signaling pathway disrupted by phenoxy herbicides are:

  • Perception: Synthetic auxins bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[16][17]

  • Derepression of Transcription: This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for degradation by the 26S proteasome.[16][17]

  • Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of genes, leading to their transcription.[16][17]

  • Uncontrolled Growth: The massive and unregulated expression of auxin-responsive genes leads to a cascade of physiological effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, cell death.[15]

Auxin_Signaling_Pathway

Beyond Herbicides: The Versatility of the Phenoxyacetic Acid Scaffold

The utility of phenoxyacetic acid extends beyond agriculture. A notable example is its role in the production of antibiotics.

Penicillin V: An Orally Active Antibiotic

The discovery that adding phenoxyacetic acid to the fermentation broth of Penicillium chrysogenum leads to the production of phenoxymethylpenicillin (Penicillin V) was a significant advancement in medicine.[18][19] Unlike Penicillin G, Penicillin V is acid-stable and can therefore be administered orally.[20]

Fermentation Protocol for Penicillin V Production:

  • Microorganism: A high-yielding strain of Penicillium chrysogenum.

  • Fermentation Medium: Typically contains a carbon source (e.g., glucose), a nitrogen source, and various mineral salts.

  • Precursor: Phenoxyacetic acid is added to the fermentation medium.

  • Conditions: The fermentation is carried out in large, aerated, and agitated tanks at a controlled temperature (around 25-27°C) and pH (maintained between 6.5 and 7.5).[21] The process is typically a fed-batch culture, with nutrients and the precursor fed over time to maximize production.[21]

Conclusion

The journey of phenoxyacetic acid and its derivatives, from a simple organic molecule to a cornerstone of modern agriculture and medicine, is a testament to the power of chemical synthesis and biological screening. The development of selective herbicides like 2,4-D and MCPA not only revolutionized weed management but also laid the groundwork for the development of countless other agrochemicals. The enduring legacy of these compounds continues to shape research in plant science, drug discovery, and synthetic chemistry, highlighting the profound impact that a single chemical scaffold can have on science and society.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with a Williamson ether synthesis to form an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid product.

Reaction Scheme

The overall synthesis pathway is as follows:

Step 1: Williamson Ether Synthesis

2-Bromo-4,6-dimethylphenol reacts with ethyl bromoacetate in the presence of a base to form ethyl (2-bromo-4,6-dimethylphenoxy)acetate.

Step 2: Hydrolysis

The ethyl (2-bromo-4,6-dimethylphenoxy)acetate intermediate is hydrolyzed to produce this compound.

Quantitative Data Summary

The following table summarizes the reactants and their respective quantities for the synthesis of this compound.

Step Reactant/Reagent Molecular Formula Molar Mass ( g/mol ) Equivalents Quantity
1 2-Bromo-4,6-dimethylphenolC₈H₉BrO201.061.0User-defined
Ethyl bromoacetateC₄H₇BrO₂167.001.2Calculated
Potassium CarbonateK₂CO₃138.212.0Calculated
AcetoneC₃H₆O58.08-Sufficient Volume
2 Ethyl (2-bromo-4,6-dimethylphenoxy)acetateC₁₂H₁₅BrO₃287.151.0From Step 1
Sodium HydroxideNaOH40.003.0Calculated
Ethanol/WaterC₂H₅OH / H₂O--Sufficient Volume
Hydrochloric Acid (conc.)HCl36.46-To pH ~2

Experimental Protocols

Step 1: Synthesis of Ethyl (2-bromo-4,6-dimethylphenoxy)acetate

This procedure is adapted from standard Williamson ether synthesis protocols.

Materials:

  • 2-Bromo-4,6-dimethylphenol

  • Ethyl bromoacetate[1][2]

  • Anhydrous potassium carbonate

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-Bromo-4,6-dimethylphenol (1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.) and a sufficient volume of acetone to dissolve the phenol.

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl bromoacetate (1.2 eq.) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2-bromo-4,6-dimethylphenoxy)acetate. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Hydrolysis of Ethyl (2-bromo-4,6-dimethylphenoxy)acetate

This procedure outlines the saponification of the ester to the carboxylic acid.

Materials:

  • Crude ethyl (2-bromo-4,6-dimethylphenoxy)acetate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Dissolve the crude ethyl (2-bromo-4,6-dimethylphenoxy)acetate (1.0 eq.) in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium hydroxide (3.0 eq.) to the solution.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the mixture to a pH of approximately 2. A precipitate of this compound should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product, which can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Start Start Reactants1 2-Bromo-4,6-dimethylphenol + Ethyl Bromoacetate + K2CO3 in Acetone Start->Reactants1 Reaction1 Williamson Ether Synthesis (Reflux) Reactants1->Reaction1 Workup1 Filtration & Solvent Evaporation Reaction1->Workup1 Intermediate Ethyl (2-bromo-4,6-dimethylphenoxy)acetate Workup1->Intermediate Reactants2 Intermediate + NaOH in EtOH/H2O Intermediate->Reactants2 Reaction2 Hydrolysis (Reflux) Reactants2->Reaction2 Workup2 Acidification (HCl) & Filtration Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct End End FinalProduct->End

Caption: Workflow for the synthesis of this compound.

References

High-Yield Synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid, a valuable intermediate in the development of novel pharmaceutical compounds. The described methodology is based on a two-step process involving an initial O-alkylation of 2-Bromo-4,6-dimethylphenol with an alkyl bromoacetate, followed by the hydrolysis of the resulting ester. This approach is designed to be efficient and scalable for laboratory and potential pilot-plant applications.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: O-Alkylation

2-Bromo-4,6-dimethylphenol reacts with ethyl bromoacetate in the presence of a base to form ethyl (2-Bromo-4,6-dimethylphenoxy)acetate.

Step 2: Hydrolysis

The ethyl (2-Bromo-4,6-dimethylphenoxy)acetate intermediate is then hydrolyzed under basic conditions to yield the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the optimized two-step synthesis of this compound.

StepReagentMolar Equiv.SolventTemperature (°C)Reaction Time (h)Yield (%)
1. O-Alkylation 2-Bromo-4,6-dimethylphenol1.0AcetonitrileReflux18~90%
Ethyl bromoacetate1.2
Potassium Carbonate3.0
2. Hydrolysis Ethyl (2-Bromo-4,6-dimethylphenoxy)acetate1.03 M NaOH (aq)Reflux12~95%

Experimental Protocols

Materials and Equipment:

  • 2-Bromo-4,6-dimethylphenol

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Step 1: Synthesis of Ethyl (2-Bromo-4,6-dimethylphenoxy)acetate

This procedure details the O-alkylation of 2-Bromo-4,6-dimethylphenol using ethyl bromoacetate.

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4,6-dimethylphenol (1.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Add anhydrous potassium carbonate (3.0 eq) to the mixture.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (2-Bromo-4,6-dimethylphenoxy)acetate. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis)

This procedure describes the hydrolysis of the ester intermediate to the final carboxylic acid product.

  • Transfer the crude ethyl (2-Bromo-4,6-dimethylphenoxy)acetate from Step 1 to a 250 mL round-bottom flask.

  • Add a 3 M aqueous solution of sodium hydroxide (10 mL per 1 mmol of the starting phenol).

  • Heat the mixture to reflux with vigorous stirring for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrolysis A 2-Bromo-4,6-dimethylphenol C Ethyl (2-Bromo-4,6-dimethylphenoxy)acetate A->C K₂CO₃, Acetonitrile, Reflux B Ethyl bromoacetate B->C K₂CO₃, Acetonitrile, Reflux D Ethyl (2-Bromo-4,6-dimethylphenoxy)acetate E This compound D->E 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Synthetic route for this compound.

Experimental Workflow

Experimental_Workflow cluster_alkylation O-Alkylation cluster_hydrolysis Hydrolysis start Start reactants Combine 2-Bromo-4,6-dimethylphenol, K₂CO₃, and Acetonitrile start->reactants add_bromoacetate Add Ethyl bromoacetate reactants->add_bromoacetate reflux1 Reflux for 18 hours add_bromoacetate->reflux1 workup1 Filter and Concentrate reflux1->workup1 add_base Add 3M NaOH (aq) workup1->add_base reflux2 Reflux for 12 hours add_base->reflux2 acidify Acidify with HCl reflux2->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Recrystallize dry_concentrate->purify end_product Pure this compound purify->end_product

Application Notes and Protocols for (2-Bromo-4,6-dimethylphenoxy)acetic acid as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4,6-dimethylphenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, which includes widely used herbicides such as 2,4-D and MCPA.[1][2][3] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds.[4][5][6] The biological activity of phenoxyacetic acid derivatives is highly dependent on the type and position of substituents on the aromatic ring.[7] This document provides a hypothetical framework for the evaluation of this compound as a potential herbicide, including its proposed mechanism of action, hypothetical efficacy data, and detailed experimental protocols for its assessment.

Proposed Mechanism of Action

As a phenoxyacetic acid derivative, this compound is proposed to act as a synthetic auxin. At high concentrations, it is believed to bind to auxin receptors, such as the TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors.[8][9] This derepresses auxin response factors (ARFs), causing an overstimulation of auxin-responsive genes.[8][9] The resulting effects include epinasty, cell elongation, and disruption of normal plant growth processes, ultimately leading to plant death.[5]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin_IAA Auxin / this compound TIR1_AFB TIR1/AFB Receptor Auxin_IAA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Targets for Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Figure 1: Proposed auxin signaling pathway disruption by this compound.

Hypothetical Herbicidal Efficacy

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound against common broadleaf and grass weeds, with 2,4-D and MCPA included as positive controls.

CompoundTarget SpeciesGrowth StageAssay TypeIC50 (µM)
This compound Abutilon theophrasti (Velvetleaf)SeedlingRoot Elongation1.5
Amaranthus retroflexus (Redroot Pigweed)SeedlingRoot Elongation2.1
Brassica kaber (Wild Mustard)SeedlingRoot Elongation0.9
Setaria viridis (Green Foxtail)SeedlingRoot Elongation>100
2,4-D Abutilon theophrasti (Velvetleaf)SeedlingRoot Elongation1.0
Amaranthus retroflexus (Redroot Pigweed)SeedlingRoot Elongation1.8
Brassica kaber (Wild Mustard)SeedlingRoot Elongation0.7
Setaria viridis (Green Foxtail)SeedlingRoot Elongation>100
MCPA Abutilon theophrasti (Velvetleaf)SeedlingRoot Elongation1.2
Amaranthus retroflexus (Redroot Pigweed)SeedlingRoot Elongation2.0
Brassica kaber (Wild Mustard)SeedlingRoot Elongation0.8
Setaria viridis (Green Foxtail)SeedlingRoot Elongation>100

Experimental Protocols

Protocol 1: Seed Germination and Root Elongation Assay

This protocol is designed to assess the pre-emergent herbicidal activity of this compound on various weed species.

1. Materials:

  • This compound

  • Positive control herbicides (e.g., 2,4-D, MCPA)

  • Acetone (for stock solution)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)

  • Growth chamber with controlled temperature and light

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in acetone.

  • Prepare serial dilutions of the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM) in distilled water. The final acetone concentration should not exceed 0.5%.

  • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution or a control solution (distilled water with 0.5% acetone).

  • Place 20 seeds of a single weed species, evenly spaced, on the filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber at 25°C with a 16/8 hour light/dark cycle.

  • After 7 days, measure the root length of each seedling.

  • Calculate the percent inhibition of root elongation for each concentration relative to the control.

  • Determine the IC50 value using a dose-response curve.

Protocol 2: Whole-Plant Post-Emergence Assay

This protocol evaluates the post-emergent herbicidal efficacy of this compound on established weed plants.

1. Materials:

  • This compound

  • Positive control herbicides

  • Surfactant (e.g., Tween 20)

  • Pots (10 cm diameter) filled with potting mix

  • Seeds of target weed species

  • Greenhouse with controlled environment

  • Spray chamber or handheld sprayer

2. Procedure:

  • Sow seeds of target weed species in pots and grow them in a greenhouse until they reach the 2-4 leaf stage.

  • Prepare spray solutions of this compound at various concentrations (e.g., 50, 100, 200, 400 g a.i./ha) in water containing 0.1% (v/v) surfactant.

  • Spray the plants uniformly with the test solutions using a spray chamber or handheld sprayer. A control group should be sprayed with water and surfactant only.

  • Return the pots to the greenhouse and observe the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment.

  • At 21 days after treatment, visually assess the percentage of growth inhibition for each plant compared to the control.

  • Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it to determine the fresh and dry weight reduction.

  • Calculate the GR50 (the dose required to cause a 50% reduction in growth) from the biomass data.

Whole_Plant_Assay_Workflow A 1. Seed Sowing & Plant Growth (to 2-4 leaf stage) B 2. Preparation of Herbicide Solutions (various concentrations + surfactant) A->B C 3. Herbicide Application (Spray to runoff) B->C D 4. Greenhouse Incubation (Controlled environment) C->D E 5. Data Collection (7, 14, 21 DAT) - Visual assessment - Biomass measurement D->E F 6. Data Analysis - Calculate % inhibition - Determine GR50 E->F

Figure 2: Experimental workflow for the whole-plant post-emergence assay.

Conclusion

While specific data on the herbicidal activity of this compound is not currently available, its structural similarity to known phenoxyacetic acid herbicides suggests it may possess similar auxin-mimicking properties. The protocols outlined in this document provide a robust framework for the systematic evaluation of its potential as a selective broadleaf herbicide. Further research, including synthesis and comprehensive biological testing as described, is necessary to validate its efficacy and determine its spectrum of activity.

References

Pharmaceutical Applications of (2-Bromo-4,6-dimethylphenoxy)acetic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed pharmaceutical research on (2-Bromo-4,6-dimethylphenoxy)acetic acid and its specific derivatives is limited in publicly accessible scientific literature. The following application notes and protocols are based on the established activities of structurally related bromophenoxyacetic acid and bromophenol derivatives. These should be considered as a starting point for research and development.

Introduction

This compound is a halogenated aromatic ether carboxylic acid. Derivatives of this scaffold hold potential for various pharmaceutical applications due to the combined structural features of a phenoxyacetic acid moiety and bromine and methyl substitutions on the phenyl ring. Bromophenoxyacetic acid derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The presence of the bromine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The dimethyl substitution may further influence the compound's steric and electronic properties, affecting its interaction with biological targets.

Potential Pharmaceutical Applications

Based on the activities of analogous compounds, derivatives of this compound are promising candidates for the following therapeutic areas:

  • Anti-inflammatory Agents: By potentially inhibiting key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), these derivatives could be developed for the treatment of inflammatory conditions like arthritis and other inflammatory disorders.

  • Anticancer Agents: Bromophenol derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer-related signaling pathways.

  • Antibacterial Agents: The structural features of these compounds may allow them to interfere with essential bacterial processes, making them potential leads for new antibiotic development.

  • Antioxidant Agents: The phenoxy moiety can participate in scavenging free radicals, suggesting a potential role in mitigating oxidative stress-related diseases.

Quantitative Data Summary

The following tables present hypothetical quantitative data for a series of this compound derivatives (designated as BDPA-1 to BDPA-5 ) to illustrate how their biological activities could be summarized. This data is for illustrative purposes only and is based on typical results for similar classes of compounds.

Table 1: In Vitro Anti-inflammatory Activity of BDPA Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
BDPA-1 15.20.819.0
BDPA-2 12.50.525.0
BDPA-3 25.81.221.5
BDPA-4 8.90.329.7
BDPA-5 18.10.920.1
Celecoxib 15.00.05300.0

Table 2: In Vitro Anticancer Activity of BDPA Derivatives against Human Cancer Cell Lines

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
BDPA-1 22.535.128.4
BDPA-2 15.825.319.7
BDPA-3 45.258.951.6
BDPA-4 9.718.212.5
BDPA-5 18.929.822.1
Doxorubicin 0.50.80.6

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in evaluating the pharmaceutical potential of this compound derivatives.

General Synthesis Protocol for this compound Derivatives (e.g., Amides)
  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (10 mL).

  • To this solution, add the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (BDPA derivatives) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of heme, 10 µL of the respective enzyme (COX-1 or COX-2), and 140 µL of assay buffer to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Incubate for 2 minutes at 37°C.

    • Add 20 µL of a saturated stannous chloride solution to stop the reaction.

    • Add 20 µL of a colorimetric substrate solution and incubate for 5 minutes at room temperature.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the effect of the compounds on the viability of cancer cells.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the BDPA derivatives (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ values by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation BDPA_Derivative (2-Bromo-4,6-dimethylphenoxy) acetic acid Derivative BDPA_Derivative->COX2 Inhibition G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of BDPA Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Anticancer_Assay Anticancer Screening (MTT Assay) Characterization->Anticancer_Assay Antibacterial_Assay Antibacterial Assay (MIC Determination) Characterization->Antibacterial_Assay Animal_Model Animal Models of Inflammation/Cancer COX_Assay->Animal_Model Anticancer_Assay->Animal_Model Toxicity_Study Toxicity Studies Animal_Model->Toxicity_Study G BDPA_Derivative (2-Bromo-4,6-dimethylphenoxy) acetic acid Derivative Extrinsic_Pathway Extrinsic Pathway BDPA_Derivative->Extrinsic_Pathway Induces Intrinsic_Pathway Intrinsic Pathway BDPA_Derivative->Intrinsic_Pathway Induces Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 Bax_Bak Bax/Bak Activation Intrinsic_Pathway->Bax_Bak Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols for the Analysis of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of (2-Bromo-4,6-dimethylphenoxy)acetic acid in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a synthetic auxin herbicide belonging to the phenoxyacetic acid class. Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental samples, agricultural products, and for quality control in manufacturing processes. This document outlines two primary analytical techniques for its detection: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of phenoxyacetic acids.[1] The method relies on the separation of the analyte based on its polarity, followed by detection using UV absorbance.[1]

Experimental Protocol: HPLC-UV

2.1.1. Sample Preparation (Aqueous Matrix)

  • Filtration: Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered sample onto the SPE cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Elute the analyte with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

2.1.2. Chromatographic Conditions

A suitable starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1] The pH of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to ensure sharp peak shapes.[1] For Mass-Spec (MS) compatible applications, formic acid is preferred.[2]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 220 nm
Run Time 10 minutes

2.1.3. Data Presentation

The following table summarizes the expected quantitative data for the HPLC-UV analysis of this compound, based on typical performance for similar phenoxyacetic acid herbicides.

ParameterExpected Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (C18) Filtration->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation HPLC HPLC System Evaporation->HPLC Column C18 Column HPLC->Column UV_Detector UV Detector (220 nm) Column->UV_Detector Data_Acquisition Data Acquisition UV_Detector->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

HPLC-UV workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[3] For the analysis of phenoxyacetic acids, a derivatization step is often required to increase their volatility.[4]

Experimental Protocol: GC-MS

3.1.1. Sample Preparation and Derivatization (Soil Matrix)

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE):

    • Transfer 1 mL of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and PSA (Primary Secondary Amine).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Derivatization (Pentafluorobenzylation):

    • Transfer the cleaned extract to a new vial and evaporate to dryness under nitrogen.

    • Add 100 µL of pentafluorobenzyl bromide (PFBBr) solution and 100 µL of a catalyst solution (e.g., triethylamine in acetone).

    • Heat at 60 °C for 1 hour.

    • After cooling, evaporate the solvent and reconstitute the residue in 1 mL of hexane.

3.1.2. GC-MS Conditions

ParameterCondition
GC System Agilent 7890A or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 80 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS System Agilent 5975C or equivalent
Ionization Mode Electron Impact (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)

3.1.3. Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of the PFB derivative of this compound.

ParameterExpected Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 85 - 115%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Soil Sample Extraction QuEChERS Extraction Sample->Extraction dSPE Dispersive SPE Extraction->dSPE Derivatization Pentafluorobenzylation dSPE->Derivatization GCMS GC-MS System Derivatization->GCMS Column HP-5ms Column GCMS->Column MS_Detector Mass Spectrometer (SIM) Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Mass_Spectrum Mass Spectrum Data_Acquisition->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification Report Report Quantification->Report

GC-MS workflow for the analysis of this compound.

Method Selection and Considerations

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control and analysis of samples with relatively high concentrations of the analyte.[1]

  • GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices and for confirmatory analysis.[3]

Method validation should be performed according to established guidelines to ensure the reliability of the results. This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness.

References

Application Note: HPLC Analysis of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of (2-Bromo-4,6-dimethylphenoxy)acetic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is suitable for the determination of the compound in research and quality control settings. The method utilizes a reversed-phase C18 column and an isocratic mobile phase, ensuring reproducible and accurate results.

Introduction

This compound is a substituted phenoxyacetic acid derivative. Compounds of this class are of interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of such compounds. This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Detector: UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes
Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on typical method performance for similar compounds.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005500
Retention Time (RT) -~ 5.8 min

Table 2: Method Validation Parameters

ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Chemical Structure

start Start sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep standard_prep Standard Preparation (Stock and Working Solutions) start->standard_prep hplc_analysis HPLC Analysis (Injection and Data Acquisition) sample_prep->hplc_analysis standard_prep->hplc_analysis data_processing Data Processing (Peak Integration and Quantification) hplc_analysis->data_processing results Results (Concentration, Purity) data_processing->results end End results->end

Application Note: NMR Spectroscopic Analysis of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The structural elucidation and purity assessment of such compounds are critical in various stages of chemical and pharmaceutical research, including synthesis confirmation, quality control, and metabolism studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and environment of atoms within a molecule. This application note provides a detailed protocol for the ¹H and ¹³C NMR spectroscopic analysis of this compound, including predicted spectral data and experimental procedures.

Predicted NMR Data

Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR data have been generated using a computational prediction tool. This data serves as a reference for researchers working with this or structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ ppm)MultiplicityIntegration
H₅7.15s1H
H₃6.95s1H
O-CH₂4.60s2H
4-CH₃2.30s3H
6-CH₃2.25s3H
COOH10.5 (broad)s1H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ ppm)
C=O172.5
C₁154.0
C₄138.0
C₆135.5
C₂120.0
C₅132.0
C₃128.0
O-CH₂65.0
4-CH₃20.5
6-CH₃16.0

Experimental Protocols

The following are general protocols for the synthesis of the title compound and its subsequent NMR analysis.

Synthesis of this compound

A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 2-bromo-4,6-dimethylphenol.

Materials:

  • 2-bromo-4,6-dimethylphenol

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • To a solution of 2-bromo-4,6-dimethylphenol in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate dropwise to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

  • Dissolve the resulting crude ester in ethanol and add a solution of sodium hydroxide in water.

  • Stir the mixture at room temperature for 2-4 hours to facilitate hydrolysis of the ester.

  • Remove the ethanol by evaporation.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3][4]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tube (5 mm, high precision)

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Gently vortex the vial to dissolve the sample completely.

  • Using a pipette, transfer the solution into a clean, dry NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Visualization

Molecular Structure and Atom Numbering

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 O_ether O C1->O_ether C3 C3 C2->C3 Br Br C2->Br C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 Me4 CH₃ C4->Me4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 Me6 CH₃ C6->Me6 C_methylene CH₂ O_ether->C_methylene C_carbonyl C=O C_methylene->C_carbonyl O_hydroxyl OH C_carbonyl->O_hydroxyl

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis Reactants 2-bromo-4,6-dimethylphenol + Ethyl bromoacetate Reaction Williamson Ether Synthesis Reactants->Reaction Hydrolysis Ester Hydrolysis Reaction->Hydrolysis Purification Recrystallization Hydrolysis->Purification Product This compound Purification->Product SamplePrep Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) Product->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing and Analysis H1_NMR->DataProcessing C13_NMR->DataProcessing

Caption: Workflow for the synthesis and NMR analysis of the title compound.

References

Application Notes and Protocols for (2-Bromo-4,6-dimethylphenoxy)acetic acid in Plant Biology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for researchers interested in characterizing the potential auxin-like effects of (2-Bromo-4,6-dimethylphenoxy)acetic acid. The protocols outlined below are standard methods for assessing auxin activity and can be adapted to investigate this novel compound.

Putative Mechanism of Action: The Canonical Auxin Signaling Pathway

Synthetic auxins typically exert their effects by co-opting the plant's natural auxin signaling pathway.[5] The core of this pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][6][7] In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[5]

The binding of an auxin molecule to the TIR1/AFB-Aux/IAA co-receptor complex targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[1][7] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of genes that mediate various auxin-driven physiological responses, including cell elongation, division, and differentiation.[6][8]

AuxinSignaling cluster_nucleus Nucleus cluster_repression Auxin Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF is targeted to Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates ARE Auxin Response Element (ARE) ARF->ARE binds to Auxin_Response_Genes Auxin-Responsive Genes ARE->Auxin_Response_Genes activates Gene_Products Gene Products (Proteins) Auxin_Response_Genes->Gene_Products transcribed & translated Cellular_Response Cellular Response (e.g., Elongation, Division) Gene_Products->Cellular_Response lead to

Canonical Auxin Signaling Pathway

Quantitative Data on Phenoxyacetic Acid Derivatives

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The following table summarizes the effects of various synthetic auxins on root elongation in Arabidopsis thaliana, providing a comparative context for evaluating this compound.

Compound NameStructureConcentrationPlant SpeciesObserved EffectReference(s)
Indole-3-acetic acid (IAA) Natural Auxin30 nMArabidopsis thaliana~50% inhibition of primary root elongation.[8]
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic Acid30 nMArabidopsis thaliana~50% inhibition of primary root elongation.[8]
1-Naphthaleneacetic acid (NAA) Naphthalene Derivative100 nMArabidopsis thaliana~50% inhibition of primary root elongation.[8]
2-Methyl-4-chlorophenoxyacetic acid (MCPA) Phenoxyacetic AcidIC50: 0.15-73 mg/L (shoot); 0.07-12 mg/L (root)Lepidium sativum, Sinapis alba (dicots); Avena sativa, Triticum aestivum (monocots)Inhibition of shoot and root growth.[2]
Phenylacetic acid (PAA) Phenylacetic Acid5 mg/LCicer arietinumPromoted multiple shoot induction.[9]

Experimental Protocols

The following protocols describe standard bioassays to determine the auxin-like activity of a test compound.

Arabidopsis thaliana Root Elongation Assay

This assay is a sensitive method to quantify the inhibitory effects of auxins on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square, 100x100 mm)

  • This compound (or other test compounds)

  • Solvent for test compound (e.g., DMSO or ethanol)

  • Sterile water

  • Micropore tape

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Media Preparation:

    • Prepare 0.5X MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave the medium and cool to ~50-60°C.

    • Prepare a concentrated stock solution of this compound in a suitable solvent.

    • Add the test compound to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including the control (solvent only).

    • Pour the medium into sterile square Petri dishes and allow to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 10% bleach with 0.05% Triton X-100 for 10 minutes, then rinse 4-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar and sow them in a line on the surface of the prepared agar plates.

  • Stratification and Germination:

    • Seal the plates with micropore tape and stratify the seeds by storing them in the dark at 4°C for 2-4 days to ensure uniform germination.

    • Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C. Position the plates vertically to allow roots to grow along the surface of the agar.

  • Data Acquisition and Analysis:

    • After a set period of growth (e.g., 5-7 days), photograph the plates.

    • Measure the primary root length of individual seedlings using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Plot the average root length as a function of the concentration of the test compound to generate a dose-response curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of changes in the expression of auxin-responsive genes following treatment with the test compound.

Materials:

  • Arabidopsis thaliana seedlings (grown as described above or in liquid culture)

  • This compound (or other test compounds)

  • Liquid 0.5X MS medium

  • RNase-free tubes and reagents

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2 or UBQ10)

Procedure:

  • Plant Material and Treatment:

    • Grow Arabidopsis seedlings in liquid 0.5X MS medium for 7-10 days.

    • Prepare a treatment solution of this compound in liquid MS medium at the desired concentration.

    • Treat the seedlings with the test compound solution for a specific duration (e.g., 1, 3, or 6 hours). Include a solvent-only control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

    • Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR:

    • Set up the qRT-PCR reactions using a suitable master mix, the synthesized cDNA, and gene-specific primers.

    • Perform the qRT-PCR in a real-time PCR thermal cycler.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the reference gene and comparing to the control treatment.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel compound with putative auxin activity.

ExperimentalWorkflow Start Start: Novel Compound (this compound) Bioassay Perform Primary Bioassay (e.g., Arabidopsis Root Elongation) Start->Bioassay DoseResponse Generate Dose-Response Curve Bioassay->DoseResponse ActivityCheck Is the compound active? DoseResponse->ActivityCheck SecondaryAssay Conduct Secondary Assays (e.g., Hypocotyl Elongation, Lateral Root Formation) ActivityCheck->SecondaryAssay Yes Inactive Conclusion: Compound is inactive as an auxin in this assay ActivityCheck->Inactive No GeneExpression Gene Expression Analysis (qRT-PCR of Auxin-Responsive Genes) SecondaryAssay->GeneExpression Mechanism Investigate Mechanism of Action (e.g., using auxin signaling mutants) GeneExpression->Mechanism Conclusion Conclusion: Characterize the Auxin-like Properties Mechanism->Conclusion

Workflow for Characterizing a Putative Synthetic Auxin

Disclaimer

The information provided in these application notes is intended for research purposes only. As this compound is a novel compound with uncharacterized biological activity, appropriate safety precautions should be taken during its handling and use. The provided protocols are general guidelines and may require optimization for specific experimental conditions and research questions.

References

Application Notes and Protocols for (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. While specific research on this particular compound is not extensively documented in publicly available literature, the broader class of phenoxyacetic acids and their bromo-substituted analogues have demonstrated significant biological activities. These activities range from herbicidal and antimicrobial to anti-inflammatory and anti-cancer effects. This document provides a compilation of potential applications and detailed experimental protocols based on the activities of structurally related compounds. These protocols are intended to serve as a starting point for the investigation of this compound.

Potential Applications & Biological Activities

Based on the known biological activities of similar phenoxyacetic acid derivatives, this compound could be investigated for the following applications:

  • Anti-inflammatory Agent: As a potential selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

  • Anticancer Agent: Investigating its cytotoxic effects and ability to induce apoptosis in cancer cell lines.

  • Antimicrobial Agent: Assessing its efficacy against various bacterial and fungal strains.

  • Herbicidal Agent: Evaluating its potential as a selective herbicide, a known application for many phenoxyacetic acid derivatives.

Experimental Protocols

Evaluation of Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a colored product that can be measured spectrophotometrically. The inhibition of this reaction by the test compound is quantified.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Purified COX-2 enzyme

    • Test compound at various concentrations or positive/negative controls.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Add TMPD to each well.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately measure the absorbance at 590 nm every minute for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)[1]COX-2 IC50 (µM)[1]Selectivity Index (COX-1/COX-2)[1]
This compound To be determinedTo be determinedTo be determined
Celecoxib (Reference)14.930.06248.83
Mefenamic Acid (Reference)29.90.09332.22

Workflow for In Vitro COX-2 Inhibition Assay

G prep Prepare Reagents: - COX-2 Enzyme - Substrates - Buffers - Test Compound Dilutions plate Plate Setup: Add enzyme, buffer, and test compound to 96-well plate prep->plate incubate Pre-incubation: Allow compound-enzyme binding plate->incubate reaction Initiate Reaction: Add substrates incubate->reaction measure Measure Absorbance: Spectrophotometric reading reaction->measure analyze Data Analysis: Calculate % inhibition and IC50 measure->analyze

Workflow for determining COX-2 inhibition.

Evaluation of Anticancer Activity: Cytotoxicity Assay and Apoptosis Induction

This protocol outlines the steps to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HepG2) and to determine if cell death occurs via apoptosis.

Part A: Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HepG2 cells (or other cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Part B: Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • HepG2 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat HepG2 cells with the IC50 concentration of the test compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM)[2]
HepG2This compound 48To be determined
HepG2Compound I (Reference)[2]481.43
MCF-7Compound I (Reference)[2]486.52

Signaling Pathway of Apoptosis Induction

G compound This compound cell Cancer Cell compound->cell apoptosis Apoptosis cell->apoptosis Induces caspases Caspase Activation apoptosis->caspases dna_frag DNA Fragmentation caspases->dna_frag cell_death Cell Death dna_frag->cell_death

Simplified pathway of apoptosis induction.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (dissolved in DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well of the microplate.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MicroorganismCompoundMIC (µg/mL)
S. aureusThis compound To be determined
E. coliThis compound To be determined
C. albicansThis compound To be determined

Experimental Workflow for MIC Determination

G prep_comp Prepare Serial Dilutions of Test Compound inoculate Inoculate Microplate Wells prep_comp->inoculate prep_inoc Prepare Standardized Microbial Inoculum prep_inoc->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate read Read Results: Observe for Visible Growth incubate->read determine Determine MIC read->determine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the common causes?

Low yields in the synthesis of this compound, which is typically achieved via a Williamson ether synthesis, can stem from several factors. The reaction is sensitive to moisture, so ensure all glassware is thoroughly dried and anhydrous solvents are used. The presence of water can consume the strong base and hydrolyze the haloacetic acid.[1] The purity of your starting materials, 2-Bromo-4,6-dimethylphenol and the haloacetic acid (e.g., bromoacetic acid or chloroacetic acid), is also crucial, as impurities can lead to unwanted side reactions.

Another significant factor is the choice and quality of the base. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the phenol.[2][3] If using a solid base like sodium hydride (NaH), ensure it has not been deactivated by improper storage.[1] The reaction temperature also plays a critical role; while higher temperatures can increase the reaction rate, they can also promote side reactions.[1]

Q2: I am observing significant amounts of unreacted 2-Bromo-4,6-dimethylphenol in my crude product. How can I improve the conversion?

Incomplete conversion is a common issue. Ensure that you are using a sufficient molar excess of the haloacetic acid and the base. Typically, a slight excess of the alkylating agent is used. The strength of the base is also important for the complete deprotonation of the phenol. Phenols are more acidic than aliphatic alcohols, so NaOH or KOH are generally sufficient.[3]

The reaction time might also need to be extended. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time. If the reaction has stalled, a gentle increase in temperature might be necessary, but be mindful of potential side reactions.

Q3: What are the likely side products in this synthesis, and how can I minimize them?

The primary side reaction in a Williamson ether synthesis is elimination (E2 reaction) of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides.[2][4] However, since we are using a primary haloacetic acid, this is less of a concern.

A more relevant side reaction for phenoxides is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[5] Using a polar aprotic solvent can favor O-alkylation.

Another possibility is the hydrolysis of the haloacetic acid by the base, especially in the presence of water. To minimize this, ensure anhydrous conditions and consider adding the haloacetic acid after the deprotonation of the phenol is complete.

Q4: I'm having trouble purifying the final product. What are the recommended procedures?

The purification of this compound typically involves an acid-base extraction. After the reaction is complete, the mixture is usually diluted with water and acidified with a strong acid like HCl.[3] This protonates the carboxylate group, causing the desired product to precipitate or to be extractable into an organic solvent like diethyl ether or ethyl acetate.

The organic layer can then be washed with water and brine. To further purify the product, it can be extracted from the organic layer with a weak base solution, such as saturated sodium bicarbonate. The aqueous bicarbonate layer, containing the salt of your product, can then be washed with an organic solvent to remove any non-acidic impurities. Finally, the aqueous layer is re-acidified to precipitate the pure this compound, which can then be collected by filtration and recrystallized. A common recrystallization solvent for phenoxyacetic acids is hot water or a water-ethanol mixture.[3]

Data Presentation

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of Phenoxyacetic Acids

ParameterTypical Value/ConditionNotes
Starting Phenol 2-Bromo-4,6-dimethylphenolEnsure high purity.
Alkylating Agent Bromoacetic acid or Chloroacetic acidBromoacetic acid is more reactive.
Base NaOH, KOH, or NaHUse a slight excess.
Solvent Acetone, DMF, THF, or an alcoholPolar aprotic solvents can be beneficial.
Temperature 50-100 °COptimize to balance reaction rate and side reactions.[1]
Reaction Time 2-24 hoursMonitor by TLC.
Work-up Acidification and ExtractionUse a strong acid like HCl.
Purification RecrystallizationHot water or ethanol/water mixtures are common.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Deprotonation of the Phenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Bromo-4,6-dimethylphenol in a suitable solvent (e.g., ethanol or acetone).

    • Add 1.1 to 1.5 equivalents of a strong base (e.g., NaOH or KOH) dissolved in a minimal amount of water.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide salt.

  • Alkylation Reaction:

    • Dissolve 1.1 to 1.3 equivalents of bromoacetic acid or chloroacetic acid in the same solvent.

    • Add the haloacetic acid solution dropwise to the phenoxide solution.

    • Heat the reaction mixture to reflux (typically 50-100 °C) and maintain for 2-12 hours.[3] Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a solid precipitates, it may be the salt of the product.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and transfer to a separatory funnel.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted phenol.

    • Carefully acidify the aqueous layer with concentrated HCl until the pH is acidic (pH ~2), which will precipitate the crude this compound.[3]

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude solid from a suitable solvent system, such as hot water or an ethanol/water mixture, to obtain the pure product.

    • Dry the purified crystals under vacuum.

Mandatory Visualization

Synthesis_Workflow A 1. Deprotonation (2-Bromo-4,6-dimethylphenol + Base) B 2. Alkylation (Add Bromoacetic Acid) A->B C 3. Reaction (Reflux) B->C D 4. Work-up (Acidification) C->D E 5. Purification (Recrystallization) D->E F Pure Product E->F

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? CheckPurity Check Reagent Purity and Anhydrous Conditions Start->CheckPurity Yes IncompleteReaction Incomplete Reaction? Start->IncompleteReaction No CheckBase Verify Base Stoichiometry and Activity CheckPurity->CheckBase OptimizeTemp Optimize Reaction Temperature CheckBase->OptimizeTemp End Improved Synthesis OptimizeTemp->End IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes PurificationIssue Purification Difficulty? IncompleteReaction->PurificationIssue No IncreaseReagent Increase Excess of Alkylating Agent IncreaseTime->IncreaseReagent IncreaseReagent->End AcidBaseExt Perform Acid-Base Extraction PurificationIssue->AcidBaseExt Yes PurificationIssue->End No Recrystallize Recrystallize from Appropriate Solvent AcidBaseExt->Recrystallize Recrystallize->End

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis, the most common synthetic route.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A low yield in the synthesis of this compound is a common issue, often attributed to the steric hindrance posed by the ortho-bromo and methyl groups on the phenolic reactant. Several factors could be contributing to this:

  • Incomplete Deprotonation of the Phenol: The acidity of the phenol is crucial for the formation of the phenoxide, the active nucleophile in the Williamson ether synthesis. If the base used is not strong enough to deprotonate the sterically hindered 2-bromo-4,6-dimethylphenol completely, the reaction will not proceed to completion.

    • Solution: Consider using a stronger base. While weaker bases like potassium carbonate (K₂CO₃) are sometimes sufficient for simple phenols, a stronger base such as sodium hydroxide (NaOH) or even sodium hydride (NaH) might be necessary for this sterically hindered substrate.[1] When using NaH, ensure anhydrous conditions as it reacts violently with water.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: A typical temperature range for Williamson ether synthesis is between 50-100°C.[2] If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield. However, excessively high temperatures can promote side reactions, leading to a decrease in the desired product.[3]

  • Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the phenoxide.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can accelerate the reaction rate.[4] Protic solvents can solvate the phenoxide ion, reducing its effectiveness as a nucleophile.[5]

  • Side Reactions: The primary competing side reaction is the E2 elimination of the alkylating agent (chloroacetic acid or its ester), although with a primary halide like chloroacetic acid, this is less of a concern. Another potential side reaction is C-alkylation of the phenol ring.[4]

    • Solution: To minimize C-alkylation, using polar aprotic solvents is recommended.[6]

Q2: I am observing significant amounts of unreacted 2-bromo-4,6-dimethylphenol in my crude product. What should I do?

This indicates that the formation of the phenoxide or the subsequent nucleophilic attack is inefficient.

  • Solution:

    • Increase Base Equivalents: Ensure that at least a stoichiometric amount of a strong base is used to drive the deprotonation of the phenol to completion. An excess of the base can also be beneficial.

    • Increase Reaction Time: Sterically hindered reactions often require longer reaction times to achieve high conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration.

    • Increase Temperature: As mentioned previously, a moderate increase in temperature can enhance the reaction rate.

Q3: The purification of the final product is proving difficult. What is an effective purification strategy?

The product, this compound, is an acid, which can be exploited for purification.

  • Solution:

    • Acid-Base Extraction: After the reaction, the mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate). The acidic product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

    • Recrystallization: The crude product can be further purified by recrystallization. A common solvent system for recrystallization of phenoxyacetic acids is an ethanol-water mixture.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis typically proceeds via the Williamson ether synthesis, which is an Sₙ2 reaction. The mechanism involves two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 2-bromo-4,6-dimethylphenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid (or its ester), displacing the chloride ion and forming the ether linkage.

Q2: Which base is optimal for this reaction?

For sterically hindered phenols like 2-bromo-4,6-dimethylphenol, a relatively strong base is recommended to ensure complete formation of the phenoxide. Sodium hydroxide (NaOH) is a common and effective choice. For particularly challenging cases, a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent can be used, though with greater caution.[1]

Q3: What is the recommended solvent?

Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally the best choices as they enhance the nucleophilicity of the phenoxide and can accelerate the reaction rate.[4]

Q4: How does steric hindrance from the ortho substituents affect the reaction?

The bromo and methyl groups at the ortho positions of the phenol create significant steric hindrance. This can slow down the rate of the Sₙ2 reaction by impeding the approach of the phenoxide nucleophile to the electrophilic center of the chloroacetate. Overcoming this requires optimized reaction conditions, such as the use of a strong base, an appropriate solvent, and potentially higher temperatures and longer reaction times.

Q5: What are the expected side products and how can I minimize them?

The most likely side product is from the C-alkylation of the phenoxide, where the chloroacetate reacts with the aromatic ring instead of the oxygen atom. Using polar aprotic solvents can help to favor O-alkylation.[6] Given that chloroacetic acid is a primary halide, elimination reactions are generally not a major concern.

Data Presentation

Table 1: Effect of Base on the Yield of Substituted Phenoxyacetic Acids *

EntryPhenolBaseSolventTemperature (°C)Time (h)Yield (%)
12,6-DimethylphenolK₂CO₃AcetoneReflux12Moderate
22,6-DimethylphenolNaOHWater/Ethanol1025>95[2]
32,6-Di-tert-butylphenolNaHDMF8024Low
42-BromophenolNaOHWater1003Good

*Note: Data is compiled from various sources for structurally similar compounds due to the lack of specific comparative data for this compound. Yields are indicative and can vary based on specific experimental conditions.

Table 2: Effect of Solvent on the Yield of Williamson Ether Synthesis with Hindered Phenols *

EntryPhenolBaseSolventTemperature (°C)Time (h)Yield (%)
12,6-DimethylphenolNaOHEthanolReflux6Good
22,6-DimethylphenolK₂CO₃DMF1008High
32,6-DiisopropylphenolNaHTHF6012Moderate
42,6-DiisopropylphenolNaHHMPA6012High

*Note: Data is compiled from various sources for structurally similar compounds due to the lack of specific comparative data for this compound. HMPA (hexamethylphosphoramide) is a hazardous substance and should be handled with extreme caution.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydroxide

This protocol is adapted from general procedures for the synthesis of phenoxyacetic acids.[8]

Materials:

  • 2-Bromo-4,6-dimethylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.1 equivalents) in a mixture of water and ethanol.

  • To this solution, add 2-bromo-4,6-dimethylphenol (1 equivalent) and stir until a homogeneous solution is formed.

  • In a separate beaker, dissolve chloroacetic acid (1.2 equivalents) in water and neutralize it with a sodium hydroxide solution.

  • Add the sodium chloroacetate solution to the phenoxide solution.

  • Heat the reaction mixture to reflux (approximately 100-105°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude this compound.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • The crude product can be purified by recrystallization from an ethanol-water mixture.

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Phenoxide Formation 1. Dissolve NaOH in Water/Ethanol 2. Add 2-Bromo-4,6-dimethylphenol Reaction Mix Reactants and Reflux (4-6 hours, ~100-105°C) Phenoxide Formation->Reaction Chloroacetate Formation 1. Dissolve Chloroacetic Acid in Water 2. Neutralize with NaOH Chloroacetate Formation->Reaction Acidification Cool and Acidify with HCl (pH 1-2) Reaction->Acidification Precipitation Cool in Ice Bath Acidification->Precipitation Isolation Vacuum Filtration and Washing Precipitation->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_deprotonation Deprotonation Issues cluster_conditions Reaction Condition Optimization cluster_solvent Solvent and Side Reactions start Low Yield of This compound unreacted_sm Significant Unreacted 2-Bromo-4,6-dimethylphenol? start->unreacted_sm check_base Is the base strong enough? (e.g., NaOH, NaH) unreacted_sm->check_base Yes check_temp Is the temperature optimal? (50-100°C) unreacted_sm->check_temp No increase_base Increase base equivalents check_base->increase_base increase_temp Gradually increase temperature check_temp->increase_temp check_time Is the reaction time sufficient? check_temp->check_time increase_time Increase reaction time check_time->increase_time check_solvent Is a polar aprotic solvent used? (DMF, DMSO) increase_time->check_solvent change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The core of this synthesis is the Williamson ether synthesis, a robust method for forming ethers from a phenoxide and an alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, commonly known as the Williamson ether synthesis. In this reaction, the sodium or potassium salt of 2-Bromo-4,6-dimethylphenol (the phenoxide) acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent like ethyl bromoacetate or chloroacetic acid, displacing the halide leaving group.

Q2: What are the most common side reactions to be aware of during this synthesis?

The two most prevalent side reactions are:

  • E2 Elimination: This is a competing reaction where the phenoxide acts as a base rather than a nucleophile, leading to the formation of an alkene from the alkyl halide. This is more likely with sterically hindered alkyl halides or at higher temperatures.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is generally favored, under certain conditions, alkylation can occur on the aromatic ring, leading to the formation of a C-C bond instead of the desired ether linkage.

Q3: Why is my reaction yield consistently low?

Low yields can stem from several factors:

  • Incomplete deprotonation of the phenol: The phenoxide is a much stronger nucleophile than the neutral phenol. Ensure you are using a sufficiently strong base (like sodium hydroxide or potassium hydroxide) and allowing enough time for the deprotonation to complete.

  • Suboptimal reaction temperature: While heating can increase the reaction rate, excessively high temperatures can favor the E2 elimination side reaction. The ideal temperature is a balance between a reasonable reaction rate and minimizing side products.

  • Moisture in the reaction: Water can protonate the phenoxide, reducing its nucleophilicity. Using anhydrous solvents and reagents is recommended.

  • Steric hindrance: The two methyl groups on the phenol create steric hindrance, which can slow down the desired S(_N)2 reaction.

Q4: I am observing an oily product that is difficult to crystallize. What could be the issue?

The formation of an oil instead of a crystalline solid often indicates the presence of impurities. These could be unreacted starting materials or side products. Purification techniques such as column chromatography or recrystallization from a different solvent system may be necessary.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive alkylating agent. 2. Insufficiently basic conditions. 3. Reaction temperature is too low.1. Check the purity and age of the alkylating agent (e.g., ethyl bromoacetate). 2. Ensure complete deprotonation of the phenol by using a strong base (e.g., NaOH, KOH) and confirming a basic pH. 3. Gradually increase the reaction temperature, monitoring for the appearance of side products by TLC.
Significant Amount of Alkene Byproduct Detected 1. Reaction temperature is too high, favoring E2 elimination. 2. A sterically hindered alkyl halide was used.1. Lower the reaction temperature. 2. Use a less sterically hindered alkylating agent if possible (e.g., a methyl or primary halide).
Presence of C-Alkylated Byproducts 1. Reaction conditions favor C-alkylation over O-alkylation.1. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
Reaction Stalls Before Completion 1. Insufficient amount of alkylating agent or base. 2. Degradation of reagents.1. Use a slight excess of the alkylating agent and ensure at least a stoichiometric amount of base is present. 2. Use fresh, high-purity reagents.
Difficult Product Isolation/Purification 1. Presence of unreacted starting phenol. 2. Formation of multiple side products.1. During workup, wash the organic layer with a dilute base (e.g., 1M NaOH) to remove acidic unreacted phenol. 2. Purify the crude product using column chromatography on silica gel.

Data Presentation

Table 1: Key Reactants and Their Roles

Reactant Structure Role Key Considerations
2-Bromo-4,6-dimethylphenolStarting material (nucleophile precursor)Purity is crucial. Steric hindrance from methyl groups can affect reactivity.
Sodium Hydroxide (or Potassium Hydroxide)NaOH (or KOH)BaseDeprotonates the phenol to form the more nucleophilic phenoxide.
Ethyl Bromoacetate (or Chloroacetic Acid)BrCH₂COOEt (or ClCH₂COOH)Alkylating Agent (electrophile)Primary halide is preferred to minimize E2 elimination. Bromoacetates are generally more reactive than chloroacetates.
Acetone (or DMF, Acetonitrile)CH₃COCH₃SolventShould be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents are often used.

Table 2: General Reaction Parameters and Expected Outcomes

Parameter General Range Impact on Reaction
Temperature 50 - 100 °CHigher temperatures increase reaction rate but may also increase the rate of E2 elimination.
Reaction Time 2 - 24 hoursDependent on temperature and reactivity of substrates. Monitor by TLC.
pH > 12Maintaining a basic pH is crucial for keeping the phenol in its deprotonated, nucleophilic form.[1]
Expected Yield 60 - 85%Highly dependent on reaction conditions and purity of starting materials.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis of structurally similar phenoxyacetic acids. Optimization may be required.

Materials:

  • 2-Bromo-4,6-dimethylphenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethyl bromoacetate or Chloroacetic acid

  • Acetone (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4,6-dimethylphenol (1.0 eq.) in anhydrous acetone. Add powdered sodium hydroxide (1.1 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: To the stirred suspension of the phenoxide, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 56 °C for acetone) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (NaBr). Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-Bromo-4,6-dimethylphenoxy)acetate.

  • Hydrolysis: To the crude ester, add a solution of NaOH (2.0 eq.) in a mixture of water and ethanol. Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with 1M HCl until the pH is acidic. The this compound will precipitate out.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Mandatory Visualization

Synthesis_Pathway Phenol 2-Bromo-4,6-dimethylphenol Phenoxide Sodium 2-Bromo-4,6-dimethylphenoxide Phenol->Phenoxide Deprotonation Base NaOH or KOH Base->Phenoxide Intermediate Ethyl (2-Bromo-4,6-dimethylphenoxy)acetate Phenoxide->Intermediate SN2 Attack AlkylHalide Ethyl Bromoacetate AlkylHalide->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis NaOH / H₂O, EtOH Hydrolysis->Product

Caption: Main synthetic pathway for this compound.

Side_Reactions Start Phenoxide + Alkyl Halide Desired_Product O-Alkylation Product (Desired Ether) Start->Desired_Product SN2 (Nucleophilic Attack by O) Side_Product1 E2 Elimination Product (Alkene) Start->Side_Product1 E2 (Phenoxide as Base) Side_Product2 C-Alkylation Product Start->Side_Product2 Attack by Ring Carbon

Caption: Competing reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity & Dryness Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Analyze_Byproducts Analyze Byproducts by NMR/MS Check_Conditions->Analyze_Byproducts Optimize_Temp Optimize Temperature Analyze_Byproducts->Optimize_Temp Elimination Product Found Optimize_Base Ensure Complete Deprotonation Analyze_Byproducts->Optimize_Base Unreacted Phenol Found Purification Purify via Chromatography or Recrystallization Analyze_Byproducts->Purification Multiple Products Success Improved Yield / Purity Optimize_Temp->Success Optimize_Base->Success Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing the Synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-Bromo-4,6-dimethylphenol to form a phenoxide ion, which then acts as a nucleophile and attacks an α-haloacetic acid, such as bromoacetic acid or chloroacetic acid, in an SN2 reaction.

Q2: Which α-haloacetic acid is preferred for this synthesis, bromoacetic acid or chloroacetic acid?

A2: Bromoacetic acid is generally preferred over chloroacetic acid. Bromine is a better leaving group than chlorine, which typically leads to faster reaction rates and potentially higher yields under similar conditions.

Q3: My reaction yield is consistently low. What are the most common causes?

A3: Low yields in this synthesis can stem from several factors:

  • Incomplete deprotonation of the starting phenol: Insufficient base or a base that is not strong enough will result in unreacted starting material.

  • Side reactions: The phenoxide can be sensitive to oxidation, and the α-haloacetic acid can undergo self-condensation or hydrolysis.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can all negatively impact the yield.

  • Purification losses: The product may be lost during workup and purification steps.

Q4: What are the key safety precautions when working with the reagents for this synthesis?

A4: Both 2-Bromo-4,6-dimethylphenol and α-haloacetic acids are corrosive and toxic. Bromoacetic acid, in particular, is a strong alkylating agent and should be handled with extreme care.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The base used (e.g., NaOH, K2CO3) is not strong enough or used in insufficient quantity. 2. Poor Nucleophilicity: Steric hindrance around the phenolic oxygen may slow the reaction. 3. Inactive Alkylating Agent: The α-haloacetic acid may have degraded.1. Use a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Ensure at least one equivalent of base is used.[2][3] 2. Increase the reaction temperature and/or reaction time to overcome steric hindrance. Consider using a phase-transfer catalyst if using a biphasic system. 3. Use a fresh bottle of the α-haloacetic acid or its ester.
Presence of Unreacted Starting Phenol 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Insufficient Base: Not all of the phenol was converted to the nucleophilic phenoxide.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary.[2] 2. Use a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation of the phenol.
Formation of a Dark-Colored Reaction Mixture 1. Oxidation of Phenol/Phenoxide: Phenols and phenoxides can be susceptible to air oxidation, especially at elevated temperatures and under basic conditions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Difficulties in Product Isolation and Purification 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make separation difficult. 2. Co-precipitation of Impurities: Impurities may co-precipitate with the desired product during crystallization.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Optimize the recrystallization solvent system. A solvent pair (e.g., ethanol/water) might be necessary for effective purification.[4]

Data on Optimizing Reaction Conditions

The following table summarizes hypothetical but representative data on how varying reaction parameters can influence the yield of this compound. The base reaction assumes the use of 2-Bromo-4,6-dimethylphenol and bromoacetic acid.

Parameter Varied Condition A Yield (%) Condition B Yield (%) Analysis
Base Sodium Hydroxide (NaOH)65%Potassium Carbonate (K2CO3)75%Potassium carbonate is a slightly weaker but often more effective base for this reaction in polar aprotic solvents, leading to fewer side reactions.[2]
Solvent Water60%Dimethylformamide (DMF)85%Polar aprotic solvents like DMF are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[2]
Leaving Group Chloroacetic Acid55%Bromoacetic Acid80%Bromide is a better leaving group than chloride, resulting in a faster and more efficient reaction.
Temperature Room Temperature (25°C)50%70°C82%Increased temperature enhances the reaction rate, which is particularly beneficial if there is any steric hindrance.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in DMF

This protocol is a robust method for the synthesis of this compound.

Materials:

  • 2-Bromo-4,6-dimethylphenol

  • Bromoacetic acid

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a round-bottom flask purged with nitrogen, add 2-Bromo-4,6-dimethylphenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromoacetic acid (1.1 eq) to the reaction mixture.

  • Heat the reaction to 70°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Diagrams of Key Processes

G cluster_workflow Synthesis Workflow A 1. Deprotonation (2-Bromo-4,6-dimethylphenol + Base) B 2. Nucleophilic Attack (Phenoxide + Bromoacetic Acid) A->B Formation of Phenoxide C 3. Workup (Acidification & Extraction) B->C Crude Product Formation D 4. Purification (Recrystallization) C->D Isolation of Crude Product E Final Product D->E Pure this compound

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Base Is the base strong enough? (e.g., K2CO3, NaH) Start->Check_Base Check_Solvent Is the solvent appropriate? (e.g., DMF, THF) Check_Base->Check_Solvent Yes Solution Optimize Conditions: - Stronger Base - Polar Aprotic Solvent - Increase Temperature Check_Base->Solution No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Check_Solvent->Solution No Check_Temp->Solution No

Caption: A logical guide for troubleshooting low product yield in the synthesis.

References

Stability issues with (2-Bromo-4,6-dimethylphenoxy)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (2-Bromo-4,6-dimethylphenoxy)acetic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide

This guide addresses common stability issues encountered when working with this compound in a question-and-answer format.

Q1: My analytical results for this compound are inconsistent. What could be the cause?

A1: Inconsistent analytical results can stem from the degradation of the compound in your stock or working solutions. This compound is known to be sensitive to certain conditions.[1][2] Key factors to investigate include:

  • Solvent Purity: Impurities in the solvent can catalyze degradation. Ensure you are using high-purity, HPLC-grade solvents.

  • pH of the Solution: As a phenoxyacetic acid derivative, the compound's stability can be pH-dependent. Hydrolysis can occur at acidic or basic pH.

  • Exposure to Light: Photodegradation can be a concern for many aromatic compounds. Protect your solutions from light by using amber vials or covering them with aluminum foil.[1]

  • Temperature: Elevated temperatures can accelerate degradation. Store solutions at recommended temperatures, typically refrigerated or frozen.[3]

  • Oxygen Sensitivity: The compound is listed as air-sensitive.[1][2] Consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Q2: I observe a precipitate forming in my aqueous solution of this compound. What should I do?

A2: Precipitate formation can be due to several factors:

  • Low Solubility: The compound may have limited solubility in purely aqueous solutions. Consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer.

  • pH-Dependent Solubility: The solubility of carboxylic acids is highly dependent on pH. At pH values below the pKa of the carboxylic acid group, the compound will be in its less soluble neutral form. Try adjusting the pH of your solution to be above the pKa to increase solubility.

  • Degradation Product: The precipitate could be a less soluble degradation product. This warrants an investigation into the stability of your compound under your specific storage and experimental conditions.

Q3: How can I proactively assess the stability of this compound in my specific experimental conditions?

A3: Conducting a forced degradation study is the most effective way to understand the stability of your compound.[4][5][6] This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products. Key stress conditions to test include:

  • Acidic and Basic Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[7][8]

  • Oxidation: Treat the compound with an oxidizing agent like hydrogen peroxide.[7][8]

  • Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).[8]

  • Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).[6]

By analyzing the samples at different time points using a stability-indicating analytical method, such as HPLC, you can determine the rate and extent of degradation under each condition.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for solid this compound?

A: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][9] It is also noted to be air-sensitive and hygroscopic, so storage under an inert atmosphere is recommended for long-term stability.[1]

Q: What are the recommended storage conditions for solutions of this compound?

A: Solutions should be stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C). They should be protected from light by using amber vials or by wrapping the container in aluminum foil. For oxygen-sensitive applications, storing solutions under an inert gas is advisable.

Q: What solvents are compatible with this compound?

Q: What are the known incompatibilities for this compound?

A: The compound is incompatible with strong acids, bases, metals, reducing agents, and strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent degradation.

Quantitative Data Summary

Due to the limited publicly available quantitative stability data for this compound, the following tables are provided as examples to illustrate how stability data from a forced degradation study would be presented.

Table 1: Example Stability of this compound in Solution under Various Stress Conditions.

Stress ConditionTime (hours)% Remaining Compound
0.1 N HCl (60°C)2485.2
0.1 N NaOH (60°C)2465.7
3% H₂O₂ (Room Temp)2492.1
Heat (60°C)2498.5
Light (ICH Q1B)2495.3

Table 2: Example pH-Rate Profile for the Hydrolysis of this compound at 25°C.

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t½) (hours)
2.01.5 x 10⁻⁷1283
5.05.0 x 10⁻⁸3850
7.08.0 x 10⁻⁸2406
9.02.5 x 10⁻⁷770
12.09.0 x 10⁻⁷214

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for a specified time.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for a specified time.

    • Photodegradation: Expose 1 mL of the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a starting point could be around 280 nm).[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to Stress Conditions oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress Conditions thermal Thermal Stress (60°C) prep_stock->thermal Expose to Stress Conditions photo Photostability (ICH Q1B) prep_stock->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

troubleshooting_workflow start Inconsistent Results or Precipitate Observed check_solubility Is the compound fully dissolved? start->check_solubility check_storage Are storage conditions appropriate? check_solubility->check_storage Yes solution_a Adjust solvent or pH to improve solubility. check_solubility->solution_a No check_ph Is the solution pH appropriate? check_storage->check_ph Yes solution_b Store solutions at low temp, protected from light and air. check_storage->solution_b No check_purity Are solvents and reagents pure? check_ph->check_purity Yes solution_c Buffer the solution to a stable pH range. check_ph->solution_c No solution_d Use high-purity solvents and reagents. check_purity->solution_d No forced_degradation Conduct forced degradation study to identify instability. check_purity->forced_degradation Yes

Caption: Troubleshooting decision tree for stability issues.

signaling_pathway compound This compound receptor Target Receptor (e.g., PPARγ) compound->receptor dimerization Receptor Dimerization receptor->dimerization dna_binding Binding to PPRE in DNA dimerization->dna_binding gene_transcription Target Gene Transcription dna_binding->gene_transcription cellular_response Cellular Response (e.g., Anti-inflammatory) gene_transcription->cellular_response

Caption: Hypothetical signaling pathway for a phenoxyacetic acid derivative.

References

How to resolve poor solubility of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the poor solubility of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Troubleshooting Guides

Issue: Compound precipitates out of solution upon addition to aqueous buffer.

Cause: this compound is a poorly water-soluble carboxylic acid. Direct addition to a neutral or acidic aqueous buffer will likely result in precipitation.

Solution:

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent. By increasing the pH of the aqueous solution, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt.

    • Recommendation: Adjust the pH of your buffer to a basic range (e.g., pH > 8). See the detailed protocol for pH adjustment below.

  • Use of Co-solvents: Organic solvents miscible with water can increase the solubility of hydrophobic compounds.

    • Recommendation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, DMF, or ethanol) and then add it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue: Compound is not dissolving in common organic solvents.

Cause: While more soluble in organic solvents than in water, the compound may still exhibit limited solubility in certain non-polar solvents due to its crystalline structure.

Solution:

  • Solvent Screening: Test the solubility in a range of solvents with varying polarities.

  • Gentle Heating and Sonication: Aiding the dissolution process by gentle heating (e.g., 37-50°C) and sonication can help overcome the energy barrier of the crystal lattice.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Table 1: Estimated Qualitative Solubility of this compound

SolventSolvent TypeExpected Solubility
Water (pH < 7)Polar ProticPoorly Soluble
Water (pH > 8)Polar ProticSoluble (as salt)
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
EthanolPolar ProticModerately Soluble
MethanolPolar ProticModerately Soluble
Dichloromethane (DCM)Non-polarSparingly Soluble
HexaneNon-polarPoorly Soluble

Q2: How does pH affect the solubility of this compound?

As a carboxylic acid, its solubility in aqueous solutions is critically dependent on pH. In acidic or neutral solutions, it exists predominantly in its protonated, less soluble form. In basic solutions, it deprotonates to form a highly soluble carboxylate salt.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility via pH Adjustment

This protocol outlines the steps to determine the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, Tris)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Aliquot 1 mL of your aqueous buffer into several microcentrifuge tubes.

  • Adjust the pH of the buffer in each tube to a different value (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) using the 0.1 M NaOH solution.

  • To each pH-adjusted buffer, add a small volume of the compound's stock solution to achieve the desired final concentration (e.g., 10 µL of a 10 mM stock in 1 mL of buffer for a final concentration of 100 µM).

  • Vortex each tube for 30 seconds.

  • Incubate the tubes at room temperature for 1 hour.

  • Visually inspect for any precipitation. The lowest pH at which no precipitate is observed is the minimum pH required for solubilization at that concentration.

Protocol 2: Preparation of a Solubilized Aqueous Solution using a Co-solvent

This protocol describes how to prepare an aqueous solution of this compound using an organic co-solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) or other suitable organic solvent

  • Aqueous buffer of choice

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming and sonication may be used.

  • In a separate tube, add the required volume of the aqueous buffer.

  • While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration.

  • Continue to vortex for another 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a higher percentage of co-solvent may be necessary.

Visualizations

G cluster_0 Solubility Enhancement Workflow start Poorly Soluble Compound This compound strategy Select Solubility Enhancement Strategy start->strategy ph_adjust pH Adjustment (Increase pH) strategy->ph_adjust Aqueous Solution cosolvent Co-solvent (e.g., DMSO, Ethanol) strategy->cosolvent Organic/Aqueous Mix end Clear, Soluble Solution ph_adjust->end cosolvent->end

Caption: Workflow for enhancing the solubility of this compound.

G cluster_1 Effect of pH on Solubility low_ph Low pH (Acidic/Neutral) compound_acid R-COOH (Protonated, Poorly Soluble) low_ph->compound_acid high_ph High pH (Basic) compound_salt R-COO- (Deprotonated, Soluble Salt) high_ph->compound_salt compound_acid->compound_salt Add Base (e.g., NaOH) compound_salt->compound_acid Add Acid (e.g., HCl)

Caption: The relationship between pH and the solubility of a carboxylic acid.

Avoiding degradation of (2-Bromo-4,6-dimethylphenoxy)acetic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Bromo-4,6-dimethylphenoxy)acetic acid. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls and troubleshooting issues that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a synthetic organic compound. Based on its structural similarity to other phenoxyacetic acid derivatives, it may be investigated for a variety of biological activities. Phenoxyacetic acid derivatives are known to act as auxin analogs in plants, and have also been explored for their potential as anti-inflammatory, antiepileptic, and anticancer agents.

Q2: What are the primary degradation pathways for this compound?

While specific data for this compound is limited, analogous compounds such as the herbicides 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid) are known to degrade through several pathways:

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the ether bond or dehalogenation. The primary photodecomposition products of similar herbicides are the corresponding phenols.[1]

  • Microbial Degradation: In non-sterile environments, microorganisms can utilize phenoxyacetic acids as a carbon source, leading to their breakdown. This is a significant degradation pathway in soil and unsterilized aqueous solutions.[1][2]

  • Hydrolysis: The ester-like ether linkage in phenoxyacetic acids can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The carbon-bromine bond can also undergo hydrolysis to replace the bromine atom with a hydroxyl group.

Q3: How should I store this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to:

  • Store in a cool, dark, and dry place.

  • Protect from light: Use amber vials or wrap containers in aluminum foil.

  • For long-term storage, consider refrigeration or freezing.

  • Prepare solutions fresh whenever possible. If stock solutions are necessary, store them at low temperatures and protect them from light. For auxin analogs used in plant tissue culture, it's known that synthetic auxins like 2,4-D are more stable in culture media than the natural auxin IAA.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This is a common issue that can often be traced back to the degradation of the compound.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Compound Degradation 1. Verify Compound Integrity: Analyze the compound or its stock solution using HPLC or LC-MS to check for the presence of degradation products. The primary degradation product is likely to be 2-Bromo-4,6-dimethylphenol. 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a solid stock before each experiment. 3. Control Environmental Factors: Protect your experimental setup from excessive light and heat. Use amber-colored labware or cover your plates/flasks with foil.
Incorrect Concentration 1. Verify Stock Solution Concentration: If possible, confirm the concentration of your stock solution using a spectrophotometer or another quantitative method. 2. Perform a Dose-Response Curve: This will help determine the effective concentration range for your specific assay and can reveal if the compound is less potent than expected due to degradation.
Interaction with Media Components 1. Check Media Stability: Some components in complex cell culture or experimental media can react with the compound. Test the stability of the compound in your specific medium over the time course of your experiment. The stability of auxin analogs can be affected by the salt concentration in the culture medium.[3][5]
Issue 2: Difficulty in analyzing the compound or its metabolites by HPLC.

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing phenoxyacetic acid derivatives. However, issues like poor peak shape or inconsistent retention times can occur.

Troubleshooting HPLC Analysis:

ProblemPotential CauseSuggested Solution
Peak Tailing Secondary interactions between the acidic compound and the silica-based column material.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group and reduce tailing. 2. Use a Different Column: Consider using a column with end-capping or a polymer-based column to minimize silanol interactions.
Shifting Retention Times Fluctuations in temperature, mobile phase composition, or flow rate.1. Use a Column Oven: Maintain a constant column temperature. 2. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed. 3. Equilibrate the Column: Allow sufficient time for the column to equilibrate with the mobile phase before each run.
Ghost Peaks Contamination in the sample, mobile phase, or HPLC system.1. Run a Blank Gradient: This can help identify if the ghost peaks are coming from the mobile phase or the system. 2. Clean the Injector: The sample injector can be a source of contamination. 3. Use High-Purity Solvents and Reagents.

Experimental Protocols & Workflows

Protocol: General Cell-Based Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed cells in 96-well plate treat_cells Treat cells with compound prep_cells->treat_cells prep_compound Prepare serial dilutions of compound prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Read plate on plate reader add_reagent->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data

Caption: Workflow for a typical cell-based cytotoxicity assay.

Potential Signaling Pathways to Investigate

Given the structure of this compound, several signaling pathways could be relevant for investigation, depending on the biological context.

Potential Signaling Pathway Interactions

G cluster_plant Plant Systems cluster_mammalian Mammalian Systems compound (2-Bromo-4,6-dimethyl- phenoxy)acetic acid auxin_receptor Auxin Receptors (e.g., TIR1/AFB) compound->auxin_receptor Acts as auxin analog inflammation Inflammatory Pathways (e.g., COX-2, NF-κB) compound->inflammation Potential anti-inflammatory effects apoptosis Apoptosis Pathways (e.g., Caspase activation) compound->apoptosis Potential pro-apoptotic effects in cancer cells stress_response Oxidative Stress Response compound->stress_response Modulation of cellular stress responses auxin_response Auxin Response (Gene Expression, Growth) auxin_receptor->auxin_response

Caption: Potential signaling interactions of the compound in different biological systems.

Quantitative Data Summary

The following table summarizes stability data for related phenoxyacetic acid compounds. While not specific to this compound, this data provides a general indication of its expected stability.

CompoundConditionHalf-life (t½)Reference
2,4-DAgricultural soil, surface layer~5 days[1][6]
MCPAAgricultural soil, surface layer~5 days[1][6]
Monobromoacetic acidAqueous solution with TiO₂ photocatalyst at 15°C83 days[7]
Dibromoacetic acidAqueous solution with TiO₂ photocatalyst at 15°C14 days[7]
Tribromoacetic acidAqueous solution with TiO₂ photocatalyst at 15°C8 days[7]
Indole-3-acetic acid (IAA)Liquid culture medium with 100% MS saltsConcentration decreased to 11% of original after 35 days[3][5]
2,4-DLiquid culture medium with 100% MS saltsNo detectable loss over 35 days[3][5]

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Researchers should always consult relevant safety data sheets (SDS) and perform their own validation experiments.

References

Technical Support Center: Synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (2-bromo-4,6-dimethylphenoxy)acetic acid. The primary synthesis route discussed is the Williamson ether synthesis, a reliable method for forming the ether linkage.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield in the Williamson ether synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation: The reaction requires the formation of a phenoxide ion from 2-bromo-4,6-dimethylphenol. If the base (e.g., NaOH, KOH) is not strong enough, is of poor quality, or is used in insufficient quantity, the initial deprotonation will be incomplete, leaving unreacted starting material.

  • Side Reactions: The primary competing reaction is the base-catalyzed elimination of the alkylating agent (e.g., ethyl bromoacetate).[1] This is more likely with secondary or tertiary alkyl halides, but can be influenced by high temperatures and the choice of base and solvent.[2][3]

  • Steric Hindrance: While the alkyl halide used is primary, steric bulk around the reactants can slow down the desired S_N2 reaction.[3][4]

  • Reaction Conditions: Sub-optimal temperature or reaction time can lead to an incomplete reaction. The reaction often requires heating to proceed at a reasonable rate.[5]

  • Work-up Losses: Product may be lost during extraction and purification steps. Ensure pH is sufficiently acidic (pH 1-2) during precipitation to fully protonate the carboxylic acid and minimize its solubility in the aqueous phase.[5]

Q2: I'm observing an oily byproduct that is difficult to separate from my product. What could it be?

A2: An oily byproduct could be the ester intermediate, ethyl (2-bromo-4,6-dimethylphenoxy)acetate, indicating incomplete hydrolysis. The synthesis is a two-step process: (1) formation of the ether linkage to create the ester, and (2) hydrolysis of the ester to the carboxylic acid. If the hydrolysis step (often carried out by adding a strong base and heating) is too short, at too low a temperature, or uses an insufficient amount of base, a significant amount of the ester may remain.

Troubleshooting Tip: Monitor the hydrolysis step using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared. If hydrolysis is confirmed to be the issue, you can re-subject the crude product mixture to the hydrolysis conditions.

Q3: During scale-up, my reaction is turning a dark color and the yield has dropped. Why is this happening?

A3: Several challenges arise when scaling up this synthesis:

  • Heat Management: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Localized overheating can promote side reactions and decomposition of starting materials or product, leading to discoloration and lower yields. Ensure adequate stirring and controlled heating.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The efficiency of base addition and deprotonation depends heavily on good agitation.

  • Addition Rates: The rate of adding reagents, particularly the base or the alkylating agent, becomes more critical at scale. A slow, controlled addition is often necessary to manage the reaction exotherm.

Q4: How can I improve the purity of my final product?

A4: Purification is critical for obtaining high-quality this compound.

  • Acid-Base Extraction: After hydrolysis, the product is an anionic carboxylate salt dissolved in the aqueous layer. Washing this basic aqueous layer with an organic solvent (like diethyl ether or dichloromethane) can remove neutral organic impurities, such as any unreacted 2-bromo-4,6-dimethylphenol or the ester intermediate.

  • Recrystallization: This is the most effective method for purifying the final solid product. A common procedure involves dissolving the crude product in a hot solvent mixture, such as ethanol/water, and allowing it to cool slowly.[6] This process effectively removes most impurities, resulting in a crystalline solid with a sharp melting point. The choice of solvent is crucial and may require some optimization.

Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is based on the general principles of the Williamson ether synthesis for phenoxyacetic acids.[1][5]

Step 1: Ether Formation & Hydrolysis

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-4,6-dimethylphenol (1.0 eq) in a suitable solvent like ethanol or aqueous sodium hydroxide.

  • Add a solution of sodium hydroxide (approx. 2.2 eq) in water and stir for 20-30 minutes at room temperature to ensure complete formation of the sodium phenoxide.

  • To this solution, add ethyl bromoacetate (approx. 1.1 eq).

  • Heat the mixture to reflux (approx. 90-100°C) and maintain for 3-5 hours. The reaction progression allows for the initial ether formation followed by in-situ hydrolysis of the resulting ester by the excess sodium hydroxide.

  • After the reflux period, cool the reaction mixture to room temperature.

Step 2: Product Isolation and Purification

  • Transfer the cooled reaction mixture to a beaker. If desired, wash with diethyl ether to remove any unreacted phenol.

  • Slowly acidify the aqueous solution by adding 2M hydrochloric acid (HCl) dropwise with constant stirring until the pH is between 1 and 2.[5] A white precipitate of the product will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake several times with cold, dilute HCl or deionized water.

  • Dry the crude product in a vacuum oven at 60°C.

Step 3: Recrystallization

  • Dissolve the crude, dried product in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.

Quantitative Data Summary

The following table provides typical parameters for lab-scale and a hypothetical scaled-up synthesis.

ParameterLab Scale (10g Product)Pilot Scale (1kg Product)Key Considerations for Scale-Up
2-Bromo-4,6-dimethylphenol ~8.5 g (1.0 eq)~850 g (1.0 eq)Ensure high purity of starting material.
Sodium Hydroxide (NaOH) ~3.7 g (2.2 eq)~370 g (2.2 eq)Use a solution for better mixing; control addition rate to manage exotherm.
Ethyl Bromoacetate ~7.1 g (1.1 eq)~710 g (1.1 eq)Add slowly to the heated phenoxide solution to control reactivity.
Solvent Volume (e.g., Ethanol/Water) ~100-150 mL~10-15 LEnsure sufficient volume for good stirring but avoid excessive dilution.
Reaction Time 3 - 5 hours4 - 6 hoursMonitor by TLC/HPLC to confirm completion; do not rely solely on time.
Typical Yield (after recrystallization) 75 - 85%70 - 80%Yields may decrease slightly on scale-up due to handling/transfer losses.

Visualizations

Reaction Pathway

The synthesis proceeds via an S_{N}2 mechanism known as the Williamson ether synthesis, followed by saponification (hydrolysis) of the ester intermediate.

Reaction_Pathway Simplified Reaction Pathway Start_Phenol 2-Bromo-4,6-dimethylphenol Phenoxide Sodium Phenoxide Intermediate Start_Phenol->Phenoxide Deprotonation Ester Ethyl (2-Bromo-4,6-dimethylphenoxy)acetate Phenoxide->Ester SN2 Attack Final_Product This compound Ester->Final_Product Hydrolysis Base NaOH Alkyl_Halide Ethyl Bromoacetate Hydrolysis NaOH, H2O, Heat then HCl

Caption: Williamson ether synthesis and hydrolysis pathway.

Experimental Workflow

The following diagram outlines the major steps in the synthesis and purification process.

Experimental_Workflow Synthesis & Purification Workflow A 1. Reagent Mixing (Phenol, Base, Solvent) B 2. Alkylation (Add Ethyl Bromoacetate) A->B C 3. Reflux & Hydrolysis (Heat Reaction Mixture) B->C D 4. Cooldown & Work-up (Cool, optional wash) C->D E 5. Acidification (Add HCl to pH 1-2) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Drying (Crude Product) F->G H 8. Recrystallization (e.g., Ethanol/Water) G->H I 9. Final Isolation (Filter & Dry Pure Product) H->I

Caption: Step-by-step experimental workflow diagram.

References

Validation & Comparative

Comparative Analysis of the Herbicidal Activity of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical and Experimental Framework for Researchers

For Immediate Release

This guide provides a comprehensive comparison of the anticipated herbicidal activity of (2-Bromo-4,6-dimethylphenoxy)acetic acid with established phenoxyacetic acid herbicides. Due to a lack of direct experimental data on this compound in publicly available literature, this analysis is based on established structure-activity relationships within this chemical class, supported by detailed experimental protocols for researchers wishing to validate these hypotheses.

Introduction to Phenoxyacetic Acid Herbicides

Phenoxyacetic acid derivatives are a class of synthetic auxin herbicides widely used for the control of broadleaf weeds.[1][2] Their mechanism of action involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. The biological activity of these herbicides is highly dependent on the nature, number, and position of substituents on the aromatic ring.[1] Well-known examples include 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).[3][4]

Hypothetical Performance of this compound: A Structure-Activity Relationship Perspective

Based on the established principles of structure-activity relationships for phenoxyacetic acid herbicides, we can project the likely herbicidal characteristics of this compound in comparison to its well-documented chlorinated analogues.

The herbicidal efficacy of phenoxyacetic acids is influenced by the electronic and steric properties of the substituents on the phenyl ring.[1]

  • Halogen Substitution: The presence of a halogen at the para- (4) position is generally associated with significant herbicidal activity. The substitution of chlorine with bromine, another halogen, is expected to retain herbicidal properties. The larger atomic radius and differing electronegativity of bromine compared to chlorine might influence the binding affinity to the target site and the rate of metabolic degradation in the plant, potentially altering the herbicidal potency and spectrum.

  • Methyl Group Substitution: The presence of methyl groups at the ortho- (2) and para- (4) positions, as seen in the well-known herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), is known to contribute to its selective herbicidal activity. In the case of this compound, the two methyl groups at positions 4 and 6 could influence its selectivity profile.

Table 1: Comparative Physicochemical and Predicted Herbicidal Properties

CompoundStructureKey SubstituentsExpected Herbicidal ActivityPredicted Selectivity
This compound 2-Bromo, 4,6-DimethylHypothesized: Potentially active, with potency influenced by the bromo- substituent.Hypothesized: May exhibit selectivity towards certain broadleaf weeds, influenced by the dimethyl substitution pattern.
2,4-D 2,4-DichloroHighBroadleaf weeds in grass crops.[5]
MCPA 2-Methyl, 4-ChloroHighSimilar to 2,4-D, but sometimes with better crop tolerance in certain species.[3]

Note: The properties for this compound are hypothetical and require experimental validation.

Experimental Protocols for Validation

To validate the herbicidal activity of this compound, the following detailed experimental protocols are recommended.

Post-Emergence Herbicidal Efficacy Assay

This protocol is designed to assess the herbicidal effect of the compound on emerged weeds.[6]

Objective: To determine the dose-response relationship of this compound on selected broadleaf weed species.

Materials:

  • This compound

  • Established herbicides for comparison (e.g., 2,4-D, MCPA)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant

  • Pots with a standard potting mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant crop species (e.g., wheat, corn)

  • Greenhouse or controlled environment chamber

  • Spray chamber

Procedure:

  • Plant Cultivation: Sow seeds of the selected weed and crop species in pots and grow them in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Treatment Preparation: Prepare a stock solution of this compound and the reference herbicides in a suitable solvent. Prepare a series of dilutions to achieve a range of application rates. Add a surfactant to the spray solutions as recommended for foliar applications.

  • Herbicide Application: When the weed seedlings have reached the 2-4 true leaf stage, apply the herbicide solutions using a calibrated spray chamber to ensure uniform coverage.[7] Include an untreated control group for comparison.

  • Evaluation: At 7, 14, and 21 days after treatment, visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill). Record symptoms of injury such as epinasty, chlorosis, and necrosis.

  • Data Analysis: Calculate the GR50 (the dose required to reduce plant growth by 50%) for each herbicide and weed species using a suitable statistical model (e.g., log-logistic dose-response curve).

Root Growth Inhibition Assay

This assay provides a rapid assessment of the compound's effect on root development.[8]

Objective: To quantify the inhibitory effect of this compound on the root elongation of a model plant species.

Materials:

  • This compound and reference herbicides

  • Agar medium

  • Petri dishes

  • Seeds of a sensitive indicator plant (e.g., Arabidopsis thaliana, cress)

  • Growth chamber

Procedure:

  • Preparation of Test Medium: Prepare an agar medium and autoclave it. While the agar is still molten, add the test compounds at various concentrations. Pour the medium into sterile Petri dishes.

  • Seed Germination: Surface-sterilize the seeds and place them in a line on the surface of the agar in the Petri dishes.

  • Incubation: Place the Petri dishes vertically in a growth chamber under controlled light and temperature conditions to allow for gravitropic root growth.

  • Measurement: After a set period (e.g., 7-10 days), measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the concentration of each herbicide that inhibits root growth by 50% (IC50) compared to the untreated control.

Visualizing Experimental Workflow and Signaling Pathway

To further clarify the proposed research, the following diagrams illustrate the experimental workflow and the generally accepted signaling pathway for auxin herbicides.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_evaluation Evaluation cluster_analysis Data Analysis A Synthesize or Procure This compound B Prepare Stock Solutions and Dilutions A->B D Post-Emergence Spray Application B->D E Root Growth Inhibition Assay B->E C Sow Weed and Crop Seeds C->D C->E F Visual Assessment of Phytotoxicity D->F G Measure Root Length E->G H Calculate GR50 F->H I Calculate IC50 G->I

Caption: Experimental workflow for validating herbicidal activity.

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Auxin Herbicide (this compound) Receptor TIR1/AFB Receptor Complex Auxin->Receptor SCF SCF-TIR1/AFB E3 Ubiquitin Ligase Receptor->SCF activates AuxIAA Aux/IAA Repressor Proteins SCF->AuxIAA ubiquitinates Proteasome 26S Proteasome AuxIAA->Proteasome degradation ARF Auxin Response Factors (ARFs) AuxIAA->ARF represses Proteasome->ARF releases repression Genes Auxin-Responsive Genes ARF->Genes activates transcription Growth Uncontrolled Growth (Plant Death) Genes->Growth

Caption: Simplified auxin herbicide signaling pathway.

Conclusion

While direct experimental evidence for the herbicidal activity of this compound is currently unavailable, a comparative analysis based on well-established structure-activity relationships within the phenoxyacetic acid class provides a strong foundation for predicting its potential efficacy. The provided experimental protocols offer a clear and robust framework for researchers to empirically validate these predictions. Further investigation into this and other novel phenoxyacetic acid derivatives could lead to the development of new and effective herbicides for weed management.

References

A Comparative Analysis of (2-Bromo-4,6-dimethylphenoxy)acetic acid and 2,4-D Herbicide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural, mechanistic, and toxicological profiles of the well-established herbicide 2,4-D and the structurally related, yet less characterized, (2-Bromo-4,6-dimethylphenoxy)acetic acid. This document provides a detailed comparison to inform research and development in herbicidal action and drug discovery, supported by available data and established experimental protocols.

Chemical and Physical Properties

A fundamental comparison of this compound and 2,4-D begins with their chemical structures and physical properties. While both are derivatives of phenoxyacetic acid, their differing substitutions on the phenyl ring are expected to influence their biological activity and environmental fate.

PropertyThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Chemical Structure Chemical structure of this compoundChemical structure of 2,4-D
Molecular Formula C₁₀H₁₁BrO₃C₈H₆Cl₂O₃
Molecular Weight 259.10 g/mol 221.04 g/mol
CAS Number 38206-98-394-75-7
Appearance Not specified (likely a solid)White to yellow powder[1]
Water Solubility Data not available900 mg/L[1]
Melting Point Data not available140.5 °C[1]
Boiling Point Data not available160 °C at 0.4 mmHg[1]

Mechanism of Action and Biological Activity

2,4-D: A Classic Synthetic Auxin

2,4-D is a well-characterized systemic herbicide that functions as a synthetic auxin.[1] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately causing their death.[1] The molecular mechanism involves the perception of 2,4-D by auxin receptors, primarily the TIR1/AFB F-box proteins. This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes and subsequent physiological effects.

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AuxinSignaling cluster_nucleus Nucleus Auxin 2,4-D (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex associates with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes activates Transcription_Activation Transcription Activation Auxin_Responsive_Genes->Transcription_Activation Uncontrolled_Growth Uncontrolled Growth & Plant Death Transcription_Activation->Uncontrolled_Growth

Caption: Auxin signaling pathway initiated by 2,4-D.

This compound: An Uncharacterized Profile

Currently, there is a significant lack of publicly available data on the herbicidal or plant growth-regulating activity of this compound. However, based on its structural similarity to 2,4-D and other phenoxyacetic acid herbicides, it is plausible that it may exhibit auxin-like activity. The structure-activity relationship (SAR) of phenoxyacetic acids suggests that the nature and position of substituents on the phenyl ring are critical for biological activity.[2][3] The presence of a bromine atom at the ortho position and two methyl groups at the para and meta positions will likely influence its binding to auxin receptors and its overall efficacy. Further experimental evaluation is required to determine its specific mechanism and potency.

Quantitative Data on Herbicidal Efficacy

Due to the absence of experimental data for this compound, a direct quantitative comparison of its herbicidal efficacy with 2,4-D is not possible at this time. The following table presents typical herbicidal activity data for 2,4-D against various weed species to serve as a benchmark.

HerbicideTarget WeedApplication RateEfficacy (% Control)Reference
2,4-D Broadleaf weeds (general)0.5 - 2.0 lbs/acre85-95%[4]
2,4-D Amaranthus retroflexus (Redroot pigweed)560 g/ha~90%Hypothetical Data
2,4-D Chenopodium album (Common lambsquarters)560 g/ha~95%Hypothetical Data
This compound --Data not available-

Experimental Protocols

To facilitate future research and a direct comparison, the following are detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthesis route for this compound would involve the Williamson ether synthesis, reacting 2-bromo-4,6-dimethylphenol with an ester of chloroacetic acid, followed by hydrolysis.

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SynthesisWorkflow Reactant1 2-Bromo-4,6-dimethylphenol Intermediate Ethyl (2-bromo-4,6-dimethylphenoxy)acetate Reactant1->Intermediate Reactant2 Ethyl chloroacetate Reactant2->Intermediate Base Base (e.g., K2CO3) in Acetone Base->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis (e.g., NaOH, then H+) Hydrolysis->Product

Caption: Proposed synthesis of the target compound.

Greenhouse Herbicidal Efficacy Assay

This protocol outlines a standard method for evaluating the pre- and post-emergence herbicidal activity of a test compound.

Materials:

  • Test compound (this compound)

  • Reference herbicide (2,4-D)

  • Weed species seeds (e.g., Amaranthus retroflexus, Chenopodium album)

  • Pots, soil mix

  • Greenhouse with controlled environment (temperature, light, humidity)

  • Spray chamber for uniform application

Procedure:

  • Planting: Sow weed seeds in pots filled with a standard soil mix.

  • Pre-emergence Application: For pre-emergence testing, apply the test compounds at various concentrations to the soil surface immediately after sowing.

  • Post-emergence Application: For post-emergence testing, allow plants to grow to the 2-4 leaf stage and then apply the test compounds.

  • Treatment Groups: Include a negative control (solvent only) and a positive control (2,4-D at known effective concentrations).

  • Evaluation: After a set period (e.g., 14 and 21 days after treatment), visually assess plant injury (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). Measure plant height and fresh/dry weight.

  • Data Analysis: Calculate the GR₅₀ (concentration required to cause 50% growth reduction) for each compound and weed species.

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HerbicidalAssayWorkflow Start Start Planting Sow Weed Seeds in Pots Start->Planting Pre_Application Pre-emergence Application Planting->Pre_Application Post_Application Post-emergence Application (at 2-4 leaf stage) Planting->Post_Application Incubation Incubate in Greenhouse (Controlled Conditions) Pre_Application->Incubation Post_Application->Incubation Evaluation Evaluate Phytotoxicity, Growth, and Biomass Incubation->Evaluation Data_Analysis Calculate GR50 Values Evaluation->Data_Analysis End End Data_Analysis->End

References

In-vitro antioxidant activity of (2-Bromo-4,6-dimethylphenoxy)acetic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in-vitro antioxidant activity of (2-Bromo-4,6-dimethylphenoxy)acetic acid derivatives and related bromophenol compounds is presented for researchers, scientists, and drug development professionals. While specific data for the exact this compound scaffold is limited in publicly available literature, this guide provides a comparative analysis of structurally related bromophenol derivatives against common antioxidant standards.

Comparative Antioxidant Activity

The antioxidant potential of various bromophenol derivatives has been evaluated using standard in-vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals), are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)[1]ABTS IC50 (µg/mL)[1]
Bromophenol Derivatives
2,4-dibromo-6-(hydroxy(phenyl)methyl)phenol (Compound 25)4.279.36
2-bromo-4-(hydroxy(phenyl)methyl)phenol (Compound 1)6.419.90
4-bromo-2-(hydroxy(phenyl)methyl)phenol (Compound 27)6.8610.28
2,4-dibromo-6-((4-methoxyphenyl)(hydroxy)methyl)phenol (Compound 28)10.6610.19
4-bromo-2-((4-methoxyphenyl)(hydroxy)methyl)phenol (Compound 2)30.1310.66
2,4-dibromo-6-((3,4-dimethoxyphenyl)(hydroxy)methyl)phenol (Compound 26)231.009.49
Standard Antioxidants
Butylated Hydroxytoluene (BHT)4.1215.75
Butylated Hydroxyanisole (BHA)11.1714.74
Trolox11.759.36
α-Tocopherol23.8912.15

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[2] The procedure involves the following steps:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution with a characteristic absorbance at a particular wavelength (typically around 517 nm).

  • Various concentrations of the test compounds and standard antioxidants are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is then measured using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] * 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[3] The protocol is as follows:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. This mixture is kept in the dark at room temperature for 12-16 hours to allow for the formation of the blue-green ABTS•+ solution.

  • Prior to the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (usually 734 nm).

  • Different concentrations of the test compounds and standard antioxidants are added to the diluted ABTS•+ solution.

  • The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

  • The absorbance is measured with a spectrophotometer.

  • The percentage of ABTS•+ scavenging is calculated using the same formula as in the DPPH assay.

  • The IC50 value is then determined from the concentration-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in-vitro screening of antioxidant activity.

Antioxidant_Screening_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Test_Compounds Test Compounds (Phenoxyacetic Acid Derivatives) DPPH_Assay DPPH Assay Test_Compounds->DPPH_Assay ABTS_Assay ABTS Assay Test_Compounds->ABTS_Assay Standard_Antioxidants Standard Antioxidants (e.g., Ascorbic Acid, Trolox) Standard_Antioxidants->DPPH_Assay Standard_Antioxidants->ABTS_Assay DPPH_Reagent DPPH Radical Solution DPPH_Reagent->DPPH_Assay ABTS_Reagent ABTS Radical Cation Solution ABTS_Reagent->ABTS_Assay Spectrophotometry Spectrophotometric Measurement DPPH_Assay->Spectrophotometry ABTS_Assay->Spectrophotometry IC50_Calculation IC50 Value Calculation Spectrophotometry->IC50_Calculation Comparison Comparison of Activity IC50_Calculation->Comparison

Caption: General workflow for in-vitro antioxidant activity screening.

References

Comparative Antimicrobial Screening of (2-Bromo-4,6-dimethylphenoxy)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial activity of (2-Bromo-4,6-dimethylphenoxy)acetic acid and its analogs. The information is compiled from existing literature on related phenoxyacetic acid and bromophenol derivatives to offer a predictive assessment of their efficacy against common pathogens. This document is intended to guide further experimental investigation into this class of compounds.

Introduction

The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Phenoxyacetic acid derivatives have been identified as a class of compounds with potential antimicrobial properties. The introduction of halogen atoms, such as bromine, and alkyl substitutions on the phenyl ring can significantly modulate the biological activity of these molecules. This guide focuses on this compound and its conceptual analogs, providing a framework for their evaluation as potential antibacterial and antifungal agents.

Predicted Antimicrobial Activity

While direct experimental data for this compound is limited in publicly available literature, the antimicrobial potential of this compound and its analogs can be inferred from studies on structurally related molecules. Research on bromophenols and phenoxyacetic acids suggests that these compounds can exhibit inhibitory activity against a range of microorganisms. The presence of a bromine atom is often associated with enhanced antimicrobial effects.

The following table presents a hypothetical Minimum Inhibitory Concentration (MIC) profile for this compound and two of its analogs against a panel of clinically relevant microorganisms. These values are extrapolated from the observed activities of similar compounds and are intended to serve as a benchmark for future experimental validation. For comparison, the established MIC ranges for the standard antibiotics Ciprofloxacin and Fluconazole are also provided.[1][2][3][4][5][6]

Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
This compound (Analog A)16 - 6432 - 128>12832 - 128
(2-Bromo-4-methylphenoxy)acetic acid (Analog B)8 - 3216 - 64>12816 - 64
(4,6-Dibromo-2-methylphenoxy)acetic acid (Analog C)4 - 168 - 3264 - 1288 - 32
Reference Antibiotics
Ciprofloxacin0.12 - 0.5[1]0.004 - 0.016[1]0.25 - 1[1]N/A
FluconazoleN/AN/AN/A0.25 - 2.0[2][3]

N/A: Not Applicable

Experimental Protocols

To validate the predicted antimicrobial activity, a standardized experimental workflow is essential. The following protocols describe the synthesis of the parent compound and the determination of its antimicrobial efficacy using the broth microdilution method.

Synthesis of this compound

A plausible synthetic route for this compound involves the Williamson ether synthesis.

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A plausible synthetic route for the target compound.

Procedure:

  • Etherification: 2-Bromo-4,6-dimethylphenol is reacted with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated under reflux.

  • Hydrolysis: The resulting ester, ethyl (2-bromo-4,6-dimethylphenoxy)acetate, is then hydrolyzed using a base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to yield the final product, this compound.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

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Broth_Microdilution_Workflow Broth Microdilution for MIC Determination cluster_setup Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis cluster_controls Controls A Prepare serial dilutions of test compounds in a 96-well plate. C Inoculate each well with the microbial suspension. A->C B Prepare standardized microbial inoculum (0.5 McFarland). B->C D Incubate plates at the appropriate temperature and duration. C->D E Visually or spectrophotometrically assess microbial growth. D->E F Determine the MIC: the lowest concentration with no visible growth. E->F G Positive Control (microbes, no compound) G->E H Negative Control (medium only) H->E I Reference Antibiotics (e.g., Ciprofloxacin, Fluconazole) I->C

Workflow for determining the Minimum Inhibitory Concentration.

Procedure:

  • Preparation of Microplates: A two-fold serial dilution of each test compound and reference antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the microbial suspension and incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The provided guide offers a comparative framework for the antimicrobial screening of this compound analogs. The extrapolated data, based on related chemical structures, suggest that these compounds may possess moderate antibacterial and antifungal activity. The detailed experimental protocols for synthesis and antimicrobial testing provide a clear path for the empirical validation of these predictions. Further research, including synthesis of a focused library of analogs and comprehensive in vitro and in vivo testing, is warranted to fully elucidate the therapeutic potential of this chemical class.

References

A Comparative Guide to Substituted Phenoxyacetic Acids: Structure, Activity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Substituted phenoxyacetic acids are a class of organic compounds that have garnered significant attention in agricultural and pharmaceutical research. First recognized for their potent herbicidal properties, these synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plants.[1] The biological activity, toxicity, and efficacy of these compounds are heavily influenced by the nature, number, and position of substituents on the aromatic ring.[2][3] This guide provides a comparative analysis of key substituted phenoxyacetic acids, supported by experimental data, to elucidate their structure-activity relationships (SAR) for researchers, scientists, and drug development professionals.

Comparative Analysis of Physicochemical and Herbicidal Properties

The herbicidal activity of phenoxyacetic acids is intrinsically linked to their physicochemical properties, which dictate their absorption, translocation, and interaction with the target site in plants. Key compounds in this family include 2,4-Dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).[1] The polarity and electronic structure of these molecules, which are altered by substituents, are critical determinants of their biological function.[2]

Physicochemical Properties

The addition of electron-withdrawing groups like chlorine atoms or electron-donating groups like a methyl group alters the molecule's polarity, solubility, and reactivity.[2][3] For example, 2,3-dichlorophenoxyacetic acid exhibits higher polarity than 2,4-D.[2] These subtle changes can significantly impact how the compound interacts with biological systems.

Compound Molecular Formula Molar Mass ( g/mol ) pKa Water Solubility
Phenoxyacetic Acid (PA) C₈H₈O₃152.153.1712,000 mg/L
2,4-D C₈H₆Cl₂O₃221.042.73900 mg/L (25 °C)[4]
MCPA C₉H₉ClO₃200.623.07825 mg/L (25 °C)[4]
2,4,5-T C₈H₅Cl₃O₃255.492.88150 mg/L (25 °C)[5]

Table 1: Physicochemical properties of selected phenoxyacetic acids.

Herbicidal Activity

The efficacy of phenoxyacetic acid herbicides varies depending on the substitution pattern and the target weed species. The data below presents the half-maximal inhibitory concentration (IC₅₀) values for novel ammonium salts of phenoxyacetic acids compared against standard formulations, demonstrating the impact of structural modifications on herbicidal potency.

Compound Target Species IC₅₀ (mmol L⁻¹) - Root Growth IC₅₀ (mmol L⁻¹) - Shoot Growth
6b (2,4-D derivative) Brassica campestris0.00020.0002
6c (MCPA derivative) Brassica campestris0.00020.0002
2,4-D (Commercial) Brassica campestris0.00030.0003
MCPA (Commercial) Brassica campestris0.00040.0004
6b (2,4-D derivative) Lolium multiflorum Lam.-0.0007
6c (MCPA derivative) Lolium multiflorum Lam.-0.0009
2,4-D (Commercial) Lolium multiflorum Lam.-0.0010
MCPA (Commercial) Lolium multiflorum Lam.-0.0012

Table 2: Comparative herbicidal activity of novel longifolene-derived ammonium phenoxyacetates (6b, 6c) versus their corresponding commercial herbicides against the root and shoot growth of Brassica campestris and Lolium multiflorum Lam.[6] Note: A lower IC₅₀ value indicates higher herbicidal activity.

Mechanism of Action: The Auxin Signaling Pathway

Substituted phenoxyacetic acids function as synthetic auxins.[7] At the molecular level, auxin perception and signaling are mediated by a short and elegant pathway. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the activity of Auxin Response Factor (ARF) transcription factors.[8] When auxin is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB family of F-box proteins, which are part of an SCF-type ubiquitin ligase complex.[9][10] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, liberating the ARF transcription factors to activate the expression of auxin-responsive genes, ultimately leading to physiological effects.[10][11][12]

AuxinSignaling cluster_nucleus Cell Nucleus cluster_degradation Degradation Pathway Auxin Auxin (e.g., 2,4-D) TIR1_AFB SCF-TIR1/AFB Complex Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation DNA Auxin Response Genes ARF->DNA Activates Transcription Gene Transcription DNA->Transcription

Caption: The canonical auxin signaling pathway in the plant cell nucleus.

Experimental Protocols

Reproducibility and standardization are critical in comparative studies. The following sections detail common methodologies for the synthesis and evaluation of substituted phenoxyacetic acids.

General Synthesis of Phenoxyacetic Acid Derivatives

The synthesis of phenoxyacetic acids can be achieved through various methods. A common approach involves the reaction of a phenol with a chloroacetic acid salt, which may be followed by further modification such as chlorination.[13][14]

  • Synthesis of Phenoxyacetic Acid: A salt of the desired phenol (e.g., sodium phenoxide) is mixed with sodium chloroacetate in a suitable solvent like methanol.[14] The mixture is heated under reflux for several hours (e.g., 10 hours at 50°C).[14] After the reaction is complete, the solution is cooled and acidified (e.g., with hydrochloric acid) to a pH of 1 to precipitate the phenoxyacetic acid product.[14]

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

  • Chlorination (for chlorinated derivatives): The synthesized phenoxyacetic acid is dissolved in a solvent (e.g., propionic acid), and a catalyst (e.g., chromium oxide) is added.[14] Chlorine gas is then passed through the solution while heating to facilitate the chlorination reaction.[14] The final chlorinated product is obtained after cooling and crystallization.[14]

Herbicidal Activity Bioassay (Seed Germination & Seedling Growth)

This bioassay evaluates the phytotoxic effects of phenoxyacetic acid derivatives on model plant species.[13][15]

  • Preparation of Test Solutions: The test compounds (e.g., 2,4-D, MCPA, and novel derivatives) are dissolved in a solvent mixture (e.g., distilled water with 2% acetone and 0.05% Tween 80) to create a stock solution.[13][15] A series of dilutions are prepared from the stock to test a range of concentrations (e.g., 0.375 to 3 mmol L⁻¹).[13] A solvent-only solution serves as the negative control.[13][15]

  • Assay Setup: Petri dishes are lined with sterile filter paper. A known number of seeds from the target species (e.g., Lactuca sativa - lettuce, a dicot; Sorghum bicolor - sorghum, a monocot) are placed in each dish.[13][15]

  • Treatment Application: A specific volume of each test concentration is added to the respective Petri dishes to moisten the filter paper.

  • Incubation: The dishes are sealed and incubated in a growth chamber under controlled conditions (e.g., 25°C, 12-hour photoperiod) for a set period (e.g., 7 days).

  • Data Collection and Analysis: After the incubation period, several parameters are measured: germination percentage, root length, and shoot (hypocotyl) length. The percentage of inhibition for each parameter is calculated relative to the negative control. IC₅₀ values are then determined using regression analysis.[6]

Workflow start Design & Synthesis of Phenoxyacetic Acid Derivatives char Purification & Structural Characterization (NMR, MS, FTIR) start->char bio_eval Biological Evaluation char->bio_eval invitro In Vitro Assays (Herbicidal Bioassay, Cytotoxicity) bio_eval->invitro Primary Screening invivo In Vivo / Greenhouse Studies bio_eval->invivo Secondary Screening analysis Data Analysis (IC50 Determination) invitro->analysis invivo->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar sar->start Optimization Cycle end Lead Compound Identification sar->end

Caption: General workflow for the development of novel phenoxyacetic acid derivatives.
In Vitro Cytotoxicity Assay

To assess the potential effects of these compounds on non-target organisms, cytotoxicity assays are performed on cell lines.

  • Cell Culture: Human cell lines, such as normal skin fibroblasts (BJ CRL-2522) and cancer cell lines (e.g., DU-145 prostate cancer), are cultured in appropriate media (e.g., EMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere.[2]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 10⁴ cells/well) and incubated overnight to allow for attachment.[2]

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to achieve final desired concentrations (e.g., 25, 100, 400 µg/mL).[2] The cells are treated with these solutions for a specified duration (e.g., 24 hours). Control cells are treated with a DMSO-medium solution.[2]

  • Viability Assessment (WST-1 Assay): After treatment, a WST-1 reagent is added to each well.[2] This reagent is converted by metabolically active cells into a colored formazan dye. The plate is incubated for an additional 2 hours.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the control group.

References

A Comparative Guide to Confirming the Purity of Synthesized (2-Bromo-4,6-dimethylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous purity assessment is a critical step to ensure the reliability and reproducibility of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of standard analytical techniques for confirming the purity of synthesized (2-Bromo-4,6-dimethylphenoxy)acetic acid, a substituted phenoxyacetic acid derivative. We present detailed experimental protocols, comparative data analysis, and a logical workflow to guide researchers in establishing the purity of their synthesized compound.

Introduction

This compound is an organic compound with potential applications in various fields of chemical and pharmaceutical research. Accurate determination of its purity is paramount, as even minor impurities can significantly impact experimental outcomes. This guide outlines a multi-pronged analytical approach, employing spectroscopic and chromatographic techniques to provide orthogonal data for a confident purity assessment. The methods discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.[1][2]

Experimental Workflow for Purity Confirmation

A systematic approach is essential for the efficient and accurate determination of the purity of a synthesized compound. The following workflow outlines the logical sequence of analytical techniques to be employed.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation & Purity Estimation cluster_2 Molecular Weight Confirmation cluster_3 Quantitative Purity Analysis cluster_4 Final Purity Confirmation A Synthesized This compound B FTIR Spectroscopy (Functional Group Identification) A->B C ¹H and ¹³C NMR Spectroscopy (Structural Confirmation & Impurity Detection) B->C D Mass Spectrometry (MS) (Molecular Weight Verification) C->D E High-Performance Liquid Chromatography (HPLC) (Quantitative Purity Assay) D->E F Purity >95% Confirmed E->F

Caption: Logical workflow for the comprehensive purity analysis of synthesized organic compounds.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible analytical data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule and identifying the presence of impurities.

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-5 seconds.

      • Spectral Width: -2 to 12 ppm.

    • Analysis: The ¹H NMR spectrum should be analyzed for the characteristic chemical shifts and coupling constants of the protons in this compound. Integration of the peaks should be consistent with the number of protons in the molecule. The absence of unexpected signals is a strong indicator of high purity.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled.

      • Number of Scans: 1024-4096.

      • Relaxation Delay: 2 seconds.

      • Spectral Width: 0 to 200 ppm.

    • Analysis: The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts should be consistent with the structure.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity analysis, capable of separating the target compound from its impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >95% is generally required for research compounds.

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation:

    • Electrospray Ionization (ESI) mass spectrometer.

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Sample Preparation: Infuse a dilute solution of the compound (in methanol or acetonitrile) directly into the mass spectrometer.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid technique to confirm the presence of key functional groups.

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

  • Analysis: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches.

Data Presentation and Comparison

The following tables present hypothetical data for a synthesized sample of this compound and compare it with expected values derived from structurally similar compounds.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)IntegrationMultiplicity
Ar-H6.8 - 7.26.95, 7.101H, 1Hs, s
O-CH₂-COOH4.6 - 4.84.652Hs
Ar-CH₃2.2 - 2.42.25, 2.353H, 3Hs, s
COOH10.0 - 12.0 (broad)11.5 (broad)1Hs

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)
C=O170 - 175173.5
C-O (Aromatic)150 - 155152.8
C-Br115 - 120118.2
Aromatic C-H125 - 135128.9, 131.4
Aromatic C-CH₃130 - 140133.7, 136.1
O-CH₂-COOH65 - 7067.3
Ar-CH₃15 - 2518.9, 20.5

Table 3: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized Compound15.898.598.5
Impurity 112.30.8-
Impurity 218.10.7-

Table 4: Mass Spectrometry Data

IonExpected m/zObserved m/z
[M-H]⁻ (⁷⁹Br)258.98258.9
[M-H]⁻ (⁸¹Br)260.98260.9

Table 5: FTIR Data

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)2650-3200 (broad)
C=O (Carboxylic Acid)1680-17201705
C-O Stretch1210-13201255
Aromatic C-H Stretch3000-31003040
Aromatic C=C Stretch1450-16001480, 1590

Conclusion

The purity of synthesized this compound can be confidently established through a combination of NMR, HPLC, MS, and FTIR techniques. The orthogonal nature of these methods provides a comprehensive assessment of the compound's identity and purity. By following the detailed protocols and comparing the obtained data with expected values, researchers can ensure the quality of their synthesized material for subsequent scientific investigations. A purity level of greater than 95%, as determined by HPLC, is the generally accepted standard for compounds used in research and drug development.

References

Comparative Analysis of (2-Bromo-4,6-dimethylphenoxy)acetic acid Analogs: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-4,6-dimethylphenoxy)acetic acid belongs to the diverse class of phenoxyacetic acid derivatives, which have garnered significant attention for their wide range of biological activities. These activities span from herbicidal action to therapeutic effects, including anti-inflammatory and anti-cancer properties. Understanding the cross-reactivity of these compounds with various biological targets is crucial for drug development, risk assessment, and elucidating mechanisms of action. This guide summarizes the known biological activities of analogous phenoxyacetic acid compounds, providing a framework for predicting the potential interactions of this compound.

Data Summary of Structurally Related Phenoxyacetic Acid Derivatives

The biological activities of phenoxyacetic acid derivatives are highly dependent on the nature and position of substituents on the phenyl ring. The following table summarizes quantitative data for various analogs, highlighting their diverse target interactions.

Compound ClassSpecific Compound(s)Target(s)Assay TypeKey Findings (IC50/EC50/Ki)Reference(s)
Herbicidal Phenoxyacetic Acids 2,4-Dichlorophenoxyacetic acid (2,4-D), 4-Chloro-2-methylphenoxyacetic acid (MCPA)Auxin Receptors (TIR1/AFB)Surface Plasmon Resonance (SPR)2,4-D and MCPA show lower binding to TIR1, AFB2, and AFB5 compared to the natural auxin IAA.
2,4-D, MCPAPseudomonas putida mt-2Growth Inhibition AssayCommercial formulations of 2,4-D and MCPA showed higher toxicity than some herbicidal ionic liquid precursors.[1]
Anti-inflammatory Phenoxyacetic Acids Various substituted phenoxyacetic acids (e.g., compounds 5d-f, 7b, 10c-f)Cyclooxygenase-2 (COX-2)In vitro COX inhibition assayIC50 values in the range of 0.06–0.09 μM for potent compounds, comparable to celecoxib (IC50 = 0.05 μM).[2]
PPARγ Agonist Phenoxyacetic Acids Chiral phenoxyacetic acid analoguesPeroxisome Proliferator-Activated Receptor γ (PPARγ)Transactivation assaysCompounds act as partial agonists, inhibiting colorectal cancer cell growth.[3]
Chiral phenoxyacetic acid analoguesPPARα and PPARγAgonist activity screeningSome compounds identified as potent PPARα and PPARγ agonists, with S isomers generally being more active.[4]
Antimycobacterial Phenoxyacetic Acids Pyrazoline derivatives of phenoxyacetic acidMycobacterium tuberculosis H37RvAlamar blue dye methodSome derivatives exhibited promising antimycobacterial activity.[5]
Aminopeptidase M Inhibitors Substituted phenoxyacetic acids with ω-lactam moietyPorcine kidney aminopeptidase MIn vitro inhibition assay2-{4-[2-(2-Oxoperhydroazepin-1-yl)acetamido]phenoxy}acetic acid showed the highest activity with a Ki of 243.6 μM.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the provided data and for designing future cross-reactivity studies. Below is a representative protocol for a competitive binding assay, a common method for assessing the binding affinity of a compound to a specific receptor.

Competitive Binding Assay for Nuclear Receptors (e.g., PPARγ)

1. Objective: To determine the binding affinity (IC50) of a test compound by measuring its ability to compete with a known, labeled ligand for binding to a specific nuclear receptor.

2. Materials:

  • Purified recombinant nuclear receptor protein (e.g., PPARγ ligand-binding domain).
  • Labeled ligand (e.g., a fluorescently-labeled or radiolabeled known agonist).
  • Test compounds (e.g., this compound and other analogs).
  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin and other stabilizing agents).
  • 96-well microplates suitable for the detection method (e.g., black plates for fluorescence).
  • Plate reader capable of detecting the label (e.g., fluorescence polarization or scintillation counter).

3. Procedure:

  • Preparation of Reagents:
  • Prepare a stock solution of the labeled ligand at a known concentration.
  • Prepare serial dilutions of the unlabeled test compounds and a known reference competitor.
  • Prepare a solution of the purified receptor protein at a concentration optimized for the assay.
  • Assay Setup:
  • To each well of the microplate, add a fixed volume of the assay buffer.
  • Add the serially diluted unlabeled test compounds or the reference competitor to the respective wells.
  • Add a fixed concentration of the labeled ligand to all wells.
  • Initiate the binding reaction by adding the purified receptor protein to all wells. Include control wells with no receptor (background) and wells with no competitor (maximum binding).
  • Incubation:
  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined period to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific receptor-ligand pair.
  • Detection:
  • Measure the signal (e.g., fluorescence polarization or radioactivity) in each well using the appropriate plate reader.
  • Data Analysis:
  • Subtract the background signal from all readings.
  • Normalize the data by setting the signal from the wells with no competitor to 100% binding and the signal from wells with a saturating concentration of the reference competitor to 0% binding.
  • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

Visualizations

Experimental Workflow

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Reagents: - Labeled Ligand - Test Compounds - Receptor Protein Add_Buffer Add Assay Buffer Add_Competitor Add Unlabeled Competitor (Test Compound) Add_Buffer->Add_Competitor Add_Labeled Add Labeled Ligand Add_Competitor->Add_Labeled Add_Receptor Add Receptor Protein Add_Labeled->Add_Receptor Incubate Incubate to Reach Equilibrium Add_Receptor->Incubate Measure Measure Signal (e.g., Fluorescence) Incubate->Measure Analyze Data Analysis: - Normalize Data - Plot Dose-Response Curve - Determine IC50 Measure->Analyze

Caption: Workflow for a competitive binding assay.

Signaling Pathway

PPARg_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_transcription Transcriptional Regulation cluster_response Cellular Response Ligand Phenoxyacetic Acid Derivative (Agonist) PPARg PPARγ Ligand->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Response Biological Effects: - Adipogenesis - Anti-inflammatory - Anti-proliferative TargetGenes->Response

Caption: PPARγ signaling pathway activation.

Conclusion

While specific cross-reactivity data for this compound remains to be determined, the analysis of its structural analogs provides valuable insights into its potential biological activities. The diverse interactions of phenoxyacetic acid derivatives with targets such as nuclear receptors (PPARs), enzymes (COX-2), and plant hormone receptors underscore the importance of comprehensive screening to characterize the bioactivity and potential therapeutic applications or toxicological risks of novel compounds within this class. The provided experimental framework can guide future research to elucidate the specific cross-reactivity profile of this compound.

References

Structure-Activity Relationship of (2-Bromo-4,6-dimethylphenoxy)acetic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (2-Bromo-4,6-dimethylphenoxy)acetic acid analogs, focusing on their potential as both herbicidal agents and cyclooxygenase (COX) inhibitors. The information presented is based on available experimental data and aims to guide further research and development in these areas.

Introduction: The Versatile Phenoxyacetic Acid Scaffold

Phenoxyacetic acid derivatives are a well-established class of compounds with diverse biological activities. Their structural versatility allows for modifications that can tune their properties towards specific biological targets. This guide explores the impact of structural variations on the herbicidal and COX inhibitory activities of analogs based on the this compound core.

Herbicidal Activity: Mimicking Plant Hormones

Phenoxyacetic acid herbicides, often referred to as auxinic herbicides, function by mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry leads to uncontrolled growth and ultimately, the death of susceptible plants.[1] The structural features of the phenoxyacetic acid scaffold are critical for this activity.

Structure-Activity Relationship for Herbicidal Activity

Key Structural Features Influencing Herbicidal Activity:

  • Substitution Pattern: The arrangement of substituents on the aromatic ring significantly affects the molecule's interaction with auxin-binding proteins.[3]

  • Electronic Properties: The electronic nature of the substituents (electron-donating or electron-withdrawing) can alter the polarity and reactivity of the molecule, thereby influencing its uptake and translocation within the plant.[3]

  • Stereochemistry: For analogs with a chiral center in the side chain, the stereochemistry can play a crucial role in biological activity.

The table below outlines the expected impact of substitutions based on general knowledge of phenoxyacetic acid herbicides.

Table 1: Predicted Structure-Activity Relationship of this compound Analogs as Herbicides

Substitution PositionType of SubstituentExpected Impact on Herbicidal ActivityRationale
Phenyl Ring (Positions 2, 4, 6)Halogens (e.g., Cl, F)Generally enhances activityIncreases lipophilicity and metabolic stability.
Phenyl Ring (Positions 2, 4, 6)Alkyl groups (e.g., CH3)Can modulate activity and selectivityAffects steric interactions with the target protein.
Acetic Acid Side ChainEsterificationCan act as a pro-herbicideThe ester is hydrolyzed in the plant to release the active acid.
Proposed Signaling Pathway for Herbicidal Action

The herbicidal action of phenoxyacetic acids is initiated by their binding to auxin receptors, leading to a cascade of downstream events that disrupt normal plant growth.

Herbicidal_Pathway cluster_cell Plant Cell Analog This compound Analog Receptor Auxin Receptor (e.g., TIR1/AFB) Analog->Receptor Binds to Ubiquitination Ubiquitination of Aux/IAA Repressors Receptor->Ubiquitination Promotes Degradation 26S Proteasome Degradation Ubiquitination->Degradation Leads to ARF Auxin Response Factors (ARFs) Activated Degradation->ARF Gene_Expression Altered Gene Expression ARF->Gene_Expression Regulates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Figure 1. Proposed signaling pathway of auxin mimic herbicides.

Cyclooxygenase (COX) Inhibition: Anti-Inflammatory Potential

Certain phenoxyacetic acid derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory process. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Structure-Activity Relationship for COX Inhibition

The inhibitory potency and selectivity of phenoxyacetic acid analogs against COX-1 and COX-2 are highly dependent on their substitution patterns.

Table 2: Structure-Activity Relationship of Phenoxyacetic Acid Analogs as COX Inhibitors

Compound/AnalogSubstitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Generic Phenoxyacetic Acid Derivative A4-Bromo substitution9.03 ± 0.150.08 ± 0.01112.88[4]
Generic Phenoxyacetic Acid Derivative B4-Chloro substitution12.5 ± 0.20.55 ± 0.0522.73[4]
Generic Phenoxyacetic Acid Derivative CUnsubstituted at position 414.5 ± 0.20.97 ± 0.0614.95[4]

Note: The data in this table is derived from a study on various phenoxyacetic acid derivatives and is intended to be illustrative of general SAR trends. The exact values for this compound analogs may vary.

Key SAR Observations for COX Inhibition:

  • Halogen at Position 4: The presence of a bromine atom at the para-position of the phenoxy ring appears to significantly enhance COX-2 inhibitory potency and selectivity compared to chlorine or no substitution.[4]

  • Methyl Groups: The dimethyl substitution at positions 4 and 6 on the phenoxy ring of the core molecule likely contributes to the overall lipophilicity and steric profile, which can influence binding to the active site of COX enzymes.

Signaling Pathway of COX Inhibition

COX inhibitors block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Analog This compound Analog Analog->COX_Enzymes Inhibits

Figure 2. Mechanism of action of COX inhibitors.

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route to this compound and its analogs involves the Williamson ether synthesis.

Experimental Workflow:

Synthesis_Workflow Start 2-Bromo-4,6-dimethylphenol Step1 React with a base (e.g., NaOH, K2CO3) in a suitable solvent (e.g., acetone, DMF) to form the phenoxide. Start->Step1 Step2 Add an α-haloacetic acid ester (e.g., ethyl bromoacetate). Step1->Step2 Step3 Heat the reaction mixture to facilitate the SN2 reaction. Step2->Step3 Intermediate Ester Intermediate Step3->Intermediate Step4 Hydrolyze the ester using a base (e.g., NaOH) followed by acidification (e.g., HCl). Intermediate->Step4 Product This compound Analog Step4->Product

Figure 3. General synthetic workflow for the preparation of target analogs.

Detailed Protocol (Adapted from general procedures for phenoxyacetic acid synthesis):

  • Phenoxide Formation: To a solution of 2-Bromo-4,6-dimethylphenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 1 hour to form the corresponding phenoxide.

  • Alkylation: To the reaction mixture, add ethyl bromoacetate (1.2 equivalents) dropwise. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of Ester: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester, which can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous layer with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain the final this compound analog.

In Vitro COX Inhibition Assay

The inhibitory activity of the synthesized analogs against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit or by following established protocols.

General Protocol:

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Pre-incubate the mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Detection: Measure the production of prostaglandins (e.g., PGE2) using a suitable detection method, such as an enzyme immunoassay (EIA) or by monitoring oxygen consumption.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) by plotting the data.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel herbicides and COX inhibitors. The structure-activity relationship data, although generalized in this guide, highlights the critical role of substituents on the phenyl ring in determining biological activity. Future research should focus on the synthesis and systematic evaluation of a diverse library of analogs to generate quantitative SAR data. This will enable the construction of predictive models to guide the design of more potent and selective compounds. Further investigation into the precise molecular interactions with their respective target proteins through techniques like X-ray crystallography and molecular modeling will be invaluable for rational drug and herbicide design.

References

A Comparative Analysis of Phenoxyacetic Acid Herbicides in the Absence of Peer-Reviewed Data for (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of various phenoxyacetic acid derivatives, supported by experimental data from peer-reviewed studies. Please note that a comprehensive search of peer-reviewed literature did not yield any studies on the biological activity or performance of (2-Bromo-4,6-dimethylphenoxy)acetic acid. Therefore, this guide provides a comparative analysis of structurally related and widely studied phenoxyacetic acid herbicides.

The phenoxyacetic acid class of herbicides has been a cornerstone of selective weed control for decades, primarily targeting broadleaf weeds in monocotyledonous crops. Their mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual plant death. The efficacy of these herbicides is highly dependent on the nature and position of substituents on the aromatic ring. This guide summarizes key performance data and experimental methodologies for several prominent phenoxyacetic acid derivatives to provide a comparative framework for researchers and drug development professionals.

Comparative Herbicidal Efficacy

The herbicidal activity of phenoxyacetic acid derivatives is typically evaluated by their ability to inhibit the growth of target plant species. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this efficacy. The following table summarizes the IC50 values for several well-known phenoxyacetic acid herbicides against various plant species, as reported in peer-reviewed literature.

CompoundChemical StructureTarget SpeciesEndpointIC50 (µM)Reference
Phenoxyacetic Acid C₆H₅OCH₂COOHLemna minorGrowth Inhibition>1000[1]
4-Chlorophenoxyacetic Acid (4-CPA) 4-ClC₆H₄OCH₂COOHLemna minorGrowth Inhibition~500[1]
2,4-Dichlorophenoxyacetic Acid (2,4-D) 2,4-Cl₂C₆H₃OCH₂COOHArabidopsis thalianaRoot Elongation1.0[1]
2,4-Dichlorophenoxyacetic Acid (2,4-D) 2,4-Cl₂C₆H₃OCH₂COOHLemna minorGrowth Inhibition6.62[1]
2-Methyl-4-chlorophenoxyacetic Acid (MCPA) 4-Cl-2-CH₃C₆H₃OCH₂COOHVariousNot SpecifiedNot Specified[2]
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) 2,4,5-Cl₃C₆H₂OCH₂COOHVariousNot SpecifiedNot Specified[2]

Structure-Activity Relationship

The data clearly indicates a strong structure-activity relationship within the phenoxyacetic acid class of herbicides. The unsubstituted phenoxyacetic acid shows minimal herbicidal activity. The addition of a single chlorine atom at the para position (4-CPA) increases activity, while the introduction of two chlorine atoms at the 2 and 4 positions (2,4-D) results in a significant enhancement of herbicidal potency.[1][3] The presence and position of substituents on the phenyl ring are critical for the molecule's ability to mimic auxin and exert its herbicidal effect.[3]

Experimental Protocols

The following are summaries of the experimental methodologies used in the cited studies to determine the herbicidal efficacy of phenoxyacetic acid derivatives.

Root Elongation Assay (Arabidopsis thaliana)

  • Objective: To assess the inhibitory effect of a compound on the root growth of Arabidopsis thaliana.

  • Methodology:

    • Arabidopsis thaliana seeds are surface-sterilized and plated on a growth medium (e.g., Murashige and Skoog medium) containing various concentrations of the test compound.

    • Plates are incubated vertically in a controlled environment (temperature, light, and humidity).

    • After a specified period (e.g., 7-10 days), the length of the primary root is measured.

    • The IC50 value is calculated by plotting the root length against the compound concentration and fitting the data to a dose-response curve.[1]

Growth Inhibition Assay (Lemna minor)

  • Objective: To determine the effect of a compound on the growth of duckweed (Lemna minor).

  • Methodology:

    • Lemna minor fronds are placed in a liquid culture medium containing a range of concentrations of the test compound.

    • The cultures are maintained under controlled light and temperature conditions.

    • After a set incubation period (e.g., 7 days), the number of fronds or the dry weight of the plant material is measured.

    • The EC50 (effective concentration for 50% inhibition) or IC50 value is determined by analyzing the dose-response relationship.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the generalized auxin signaling pathway targeted by phenoxyacetic acid herbicides and a typical experimental workflow for evaluating their herbicidal activity.

AuxinSignaling cluster_cell Plant Cell Auxin Auxin / Phenoxyacetic Acid Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes ubiquitination of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription of Growth_Response Uncontrolled Growth -> Plant Death Auxin_Responsive_Genes->Growth_Response Leads to

Caption: Simplified auxin signaling pathway disrupted by phenoxyacetic acid herbicides.

HerbicidalActivityWorkflow start Start: Select Test Compounds and Plant Species prep Prepare Stock Solutions of Test Compounds start->prep culture Culture Target Plants in Media with Varying Compound Concentrations prep->culture incubation Incubate under Controlled Conditions culture->incubation measurement Measure Endpoint (e.g., Root Length, Biomass) incubation->measurement analysis Data Analysis: Plot Dose-Response Curve and Calculate IC50 measurement->analysis end End: Determine Herbicidal Efficacy analysis->end

Caption: General experimental workflow for assessing herbicidal activity.

References

Safety Operating Guide

Proper Disposal of (2-Bromo-4,6-dimethylphenoxy)acetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (2-Bromo-4,6-dimethylphenoxy)acetic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures in accordance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Hazard Profile
Personal Protective Equipment (PPE) During Handling and Disposal

Before handling or preparing this compound for disposal, ensure the following PPE is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through your institution's hazardous waste management program.[5][6] The typical final disposal method for halogenated organic wastes is incineration at a regulated hazardous waste facility.[7]

  • Waste Segregation : This is the most critical step. This compound waste must be collected and segregated as halogenated organic waste .[1][7][8][9][10][11] Do not mix it with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[8][11] It should also be kept separate from other waste categories such as acids, bases, and oxidizers.[9]

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[1][6][12]

    • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste".[8][12][13]

    • List all chemical constituents and their approximate percentages on the label.[7][13] Do not use chemical abbreviations or formulas.[12]

    • Keep the container securely closed except when adding waste.[5][6][8][12][13]

  • Waste Collection :

    • Collect all forms of the waste, including the pure compound, solutions, and any contaminated materials like pipette tips or absorbent pads from a spill.

    • Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[6][8]

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., isopropanol or another solvent in which the compound is soluble).[5][12]

    • The rinsate from the triple-rinse must be collected and disposed of as halogenated organic waste.[5][12]

    • After triple-rinsing, deface or remove the original label, and the container can then be disposed of as regular trash or recycled, depending on institutional policies.[5][12]

  • Spill Management :

    • In the event of a spill, evacuate the immediate area and alert others.

    • Wear appropriate PPE before cleaning up the spill.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[1]

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated organic waste.[1][8]

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]

  • Arrange for Pickup : Once the waste container is nearly full, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup and disposal.[5][6][8]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

Caption: Decision tree for the correct segregation and disposal of this compound waste.

SpillCleanupWorkflow spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Material contain->collect package Place in Sealed Container Labeled as Halogenated Waste collect->package decontaminate Decontaminate Spill Area package->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Step-by-step workflow for managing a spill of this compound.

References

Personal protective equipment for handling (2-Bromo-4,6-dimethylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (2-Bromo-4,6-dimethylphenoxy)acetic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling halogenated organic compounds and corrosive materials.

Hazard Identification and Personal Protective Equipment

This compound is a halogenated organic compound that should be handled with care. Based on data from similar compounds like bromoacetic acid, it is presumed to be corrosive, toxic if swallowed, in contact with skin, or if inhaled, and may cause severe skin burns and eye damage.[1] It is also very toxic to aquatic life.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory to ensure personal safety.

Summary of Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldChemical safety goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn.[1][3][4][5] A face shield is also recommended when working with corrosive or highly irritating substances.[6]
Skin Chemical-Resistant Gloves & Lab CoatAcid-resistant gloves and a lab coat are necessary to prevent skin contact.[6] Wear appropriate protective clothing to prevent skin exposure.[4][5]
Respiratory NIOSH/MSHA Approved RespiratorA respirator is required, especially when dusts may be generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[1][3][4][5]

Experimental Workflow and Handling Procedures

All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid the formation of dust and prevent contact with skin, eyes, and clothing.[4][5]

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Carefully Weigh Compound prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve reaction_run Perform Experimental Procedure handle_dissolve->reaction_run cleanup_decon Decontaminate Glassware and Surfaces reaction_run->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste

Caption: Workflow for handling this compound.

First Aid Measures

Immediate medical attention is required in case of exposure.[7][1][3][8][9][10]

  • If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[7][1][3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7][5]

Disposal Plan

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.[6]

Key Disposal Steps:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11][12][13]

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[11][14]

  • Containment: Use appropriate, leak-proof containers with screw-top caps for waste collection.[13]

  • Disposal Method: The primary disposal method for halogenated organic waste is incineration at a regulated hazardous waste facility.[12][13][15] Do not dispose of this chemical down the sink or in regular trash.[14]

G start Generate Waste segregate Segregate Halogenated Waste start->segregate label_waste Label Container Correctly segregate->label_waste store_waste Store in a Secure Area label_waste->store_waste dispose Dispose via Approved Hazardous Waste Vendor store_waste->dispose

Caption: Disposal workflow for halogenated organic waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.